Diethylene glycol ditosylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPNTJBGPQTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996114 | |
| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-82-4 | |
| Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol ditosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7460-82-4 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DITOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethylene Glycol Ditosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diethylene glycol ditosylate, a versatile bifunctional electrophile. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the construction of macrocycles, crown ethers, and as a linker in drug delivery systems. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and illustrates the synthetic and analytical workflows.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of diethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct of the reaction. Two common methods employing different bases, pyridine and sodium hydroxide, are detailed below.
Experimental Protocols
Method 1: Synthesis using Pyridine as a Base
This method utilizes pyridine as both the base and, in some cases, the solvent.
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve diethylene glycol in a minimal amount of pyridine.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (approximately 2.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as acetone or a mixture of dichloromethane and hexane, to obtain a white crystalline solid.[1]
Method 2: Synthesis using Sodium Hydroxide as a Base
This procedure employs an aqueous solution of sodium hydroxide as the base.
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or other suitable organic solvent
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve diethylene glycol (1 equivalent) in water, followed by the addition of sodium hydroxide (approximately 2.1 equivalents). Stir the mixture at room temperature until a clear solution is formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (approximately 2 equivalents) in tetrahydrofuran dropwise to the cooled mixture over a period of 20-30 minutes.
-
After the addition, continue to stir the reaction mixture at 0 °C for one hour.
-
Once the reaction is complete, as indicated by TLC, dilute the mixture with ethyl acetate and water.
-
Separate the organic phase, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield the final product.
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₇S₂ |
| Molecular Weight | 414.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 87-89 °C |
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | Doublet | 4H | Aromatic protons (ortho to -SO₂) |
| 7.35 | Doublet | 4H | Aromatic protons (meta to -SO₂) |
| 4.09 | Triplet | 4H | -CH₂-O-Ts |
| 3.60 | Triplet | 4H | -CH₂-O-CH₂- |
| 2.45 | Singlet | 6H | Ar-CH₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Table 3: ¹³C NMR Spectroscopic Data (Predicted, Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | Aromatic C (quaternary, attached to -SO₂) |
| 132.8 | Aromatic C (quaternary, attached to -CH₃) |
| 129.8 | Aromatic C-H (meta to -SO₂) |
| 127.9 | Aromatic C-H (ortho to -SO₂) |
| 69.2 | -CH₂-O-CH₂- |
| 68.7 | -CH₂-O-Ts |
| 21.6 | Ar-CH₃ |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3090 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch |
| ~1595 | Medium | Aromatic C=C stretch |
| ~1360 | Strong | S=O asymmetric stretch (sulfonate) |
| ~1175 | Strong | S=O symmetric stretch (sulfonate) |
| ~1100 | Strong | C-O stretch (ether) |
| ~950 | Strong | S-O stretch (sulfonate) |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
References
Diethylene Glycol Ditosylate: A Comprehensive Technical Guide for Researchers
CAS Number: 7460-82-4
This technical guide provides an in-depth overview of diethylene glycol ditosylate, a versatile bifunctional molecule crucial for various applications in chemical synthesis, particularly in the realm of drug development and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound, also known as 2,2′-oxydiethyl ditosylate or bis(2-tosyloxyethyl)ether, is a white to off-white solid.[1] Its structure features a flexible diethylene glycol core flanked by two tosylate groups. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable bifunctional alkylating agent.[1][2]
Key Physicochemical Data:
| Property | Value | Reference(s) |
| CAS Number | 7460-82-4 | |
| Molecular Formula | C₁₈H₂₂O₇S₂ | [1] |
| Molecular Weight | 414.49 g/mol | |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 581.2 ± 45.0 °C (Predicted) | [1] |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of expected and reported spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.
| Assignment | Chemical Shift (ppm) | Multiplicity | Reference(s) |
| Aromatic protons (Ts-H) | 7.78 | d | |
| Aromatic protons (Ts-H) | 7.35 | d | |
| Methylene protons (-CH₂-O-Ts) | 4.09 | t | |
| Methylene protons (-O-CH₂-CH₂-O-) | 3.60 | t | |
| Methyl protons (Ts-CH₃) | 2.45 | s |
Note: The data presented is based on typical values and may vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |
| ~3050-3100 | C-H stretch (aromatic) | Inferred |
| ~2850-3000 | C-H stretch (aliphatic) | Inferred |
| ~1595, ~1495 | C=C stretch (aromatic ring) | Inferred |
| ~1360, ~1175 | S=O stretch (sulfonate) | [6] |
| ~1100 | C-O stretch (ether) | [6] |
Characteristic wavenumbers for the parent compound, diethylene glycol, are observed at 881 cm⁻¹ and 1083 cm⁻¹.[7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 414. Key fragmentation patterns would likely involve the loss of the tosyl groups and cleavage of the ether linkages. The fragmentation of the related ethylene glycol ditosylate shows major peaks at m/z 91 (tropylium ion), 155 (tosyl group), and 199.[8] A similar pattern would be anticipated for this compound.
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through the reaction of diethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The following is a representative experimental protocol adapted from procedures for similar compounds.[9]
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol in anhydrous pyridine.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.
-
Dry the purified product under vacuum.
Applications in Drug Development and Chemical Synthesis
The bifunctional nature of this compound makes it a highly valuable building block in organic synthesis. The two tosylate groups can be displaced by a variety of nucleophiles, allowing for the introduction of the flexible diethylene glycol linker between two molecular entities.
Linker for PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of the PROTAC.[10]
Diethylene glycol-based linkers, often derived from the corresponding ditosylate, are frequently employed due to their hydrophilicity and conformational flexibility, which can aid in the formation of a productive ternary complex between the target protein and the E3 ligase.[11]
Caption: Logical relationship illustrating the use of this compound in PROTAC synthesis.
Synthesis of Crown Ethers and Other Macrocycles
This compound is a key precursor in the synthesis of various macrocyclic compounds, including crown ethers.[12] The reaction of this compound with catechols or other diols under basic conditions leads to the formation of these macrocycles, which have applications as phase-transfer catalysts and in host-guest chemistry.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis with significant applications in drug discovery, particularly as a flexible linker in the design of PROTACs. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its properties, synthesis, and applications to support further research and development.
References
- 1. Diethylene glycol, 2TBDMS derivative [webbook.nist.gov]
- 2. Diethylene glycol dibenzoate [webbook.nist.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Diethylene glycol(111-46-6) 13C NMR spectrum [chemicalbook.com]
- 5. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylene glycol ditosylate | C16H18O6S2 | CID 228289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uni-saarland.de [uni-saarland.de]
Diethylene Glycol Ditosylate: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol ditosylate [(CH₃C₆H₄SO₃CH₂CH₂)₂O], a versatile bifunctional alkylating agent, holds a significant position in the toolkit of synthetic organic chemists. Its utility lies in the two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its role in the construction of macrocyclic compounds such as crown ethers. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes key synthetic pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Core Applications in Organic Synthesis
This compound is primarily employed as a bifunctional electrophile. The presence of two tosylate groups allows it to react with a variety of nucleophiles, making it an ideal building block for creating larger, more complex molecular architectures.[1] Its most prominent application is in the Williamson ether synthesis for the preparation of macrocycles, particularly crown ethers.[2][3][4]
The general mechanism involves the deprotonation of a diol or other dinucleophile, which then attacks the electrophilic carbon atoms of this compound in a sequential SN2 fashion, leading to cyclization. The flexible diethylene glycol unit provides a foundational structural motif for host-guest chemistry and the development of phase-transfer catalysts.
Beyond crown ethers, this compound is also utilized in the synthesis of other complex molecules, including functionalized macrocycles and as a linker to connect different molecular fragments.
Quantitative Data Presentation
The efficiency of reactions involving this compound is influenced by factors such as the choice of base, solvent, temperature, and the nature of the nucleophile. Below is a summary of reported yields for key transformations.
| Product | Nucleophile/Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Diethylene Glycol | Pyridine | Pyridine | - | 86 | [5] |
| Polyether Bridged Diphosphine | Diphosphine Precursor | NaH | DMF | 80 | 79 | [5] |
| Benzo-27-crown-9 | Catechol | t-BuOK | - | - | 59 | [1] |
| Functionalized Aliphatic Crown Ethers | Various Diols | - | - | - | 12-72 | [2] |
| Aromatic Crown Ethers | Functionalized Catechol | - | - | - | 40-50 | [2] |
| Diphosphinedioxide (poly)ether | (o-hydroxyphenyl)diphenylphosphineoxide | NaH | DMF | 80 | 89 | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of the title compound from diethylene glycol and p-toluenesulfonyl chloride.[5]
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride
-
Pyridine
Procedure:
-
Dissolve diethylene glycol in pyridine in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution while stirring. Maintain the temperature below 20 °C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Pour the reaction mixture into a cold aqueous HCl solution to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
A reported yield for this procedure is 86%.[5]
General Protocol for Crown Ether Synthesis via Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of crown ethers using this compound and a diol.
Materials:
-
Diol (e.g., triethylene glycol)
-
Strong base (e.g., NaH, KH, or KOH)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., THF, Dioxane, or DMF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol in the anhydrous solvent.
-
Add the strong base portion-wise to the solution to form the dialkoxide. The use of a suitable metal cation can act as a template to facilitate cyclization.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the this compound solution to the dialkoxide solution at an elevated temperature (e.g., reflux). The reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to heat the reaction mixture with vigorous stirring for several hours to ensure complete reaction.
-
Cool the reaction mixture and quench any remaining base by the careful addition of water or a dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., dichloromethane or chloroform) and wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to yield the pure crown ether.
Diagrams and Visualizations
General Reaction Scheme for Crown Ether Synthesis
Caption: Williamson ether synthesis of a crown ether.
Experimental Workflow for Crown Ether Synthesis
Caption: Experimental workflow for crown ether synthesis.
Logical Relationship of Reactants and Products
Caption: Logical relationship of reactants and products.
Conclusion
This compound is a cornerstone reagent in the synthesis of macrocyclic polyethers and other complex organic molecules. Its bifunctional nature, coupled with the excellent leaving group ability of the tosylate moieties, enables the efficient construction of intricate molecular architectures through nucleophilic substitution reactions. This guide has provided a detailed overview of its primary applications, supported by quantitative data, experimental protocols, and clear visual diagrams. It is anticipated that this resource will be of significant value to researchers and professionals in the fields of organic synthesis and drug development, facilitating the design and execution of novel synthetic strategies.
References
Diethylene glycol ditosylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical data on diethylene glycol ditosylate, a chemical compound frequently utilized in various scientific and pharmaceutical applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C18H22O7S2 |
| Molecular Weight | 414.49 g/mol [1] |
| Alternate Names | 2,2′-Oxydiethyl ditosylate, Bis(2-tosyloxyethyl)ether |
| CAS Number | 7460-82-4[1] |
Logical Relationship of Molecular Components
The following diagram illustrates the constituent parts that form the this compound molecule, highlighting the core diethylene glycol structure and the attached tosylate groups.
Caption: Structural relationship of this compound.
References
An In-depth Technical Guide on the Structure and Spectroscopic Data of Diethylene Glycol Ditosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and spectroscopic properties of Diethylene glycol ditosylate. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical synthesis sectors.
Chemical Structure and Properties
This compound, also known as 2,2'-Oxydiethyl ditosylate or Bis(2-tosyloxyethyl)ether, is a key organic intermediate. Its structure consists of a diethylene glycol core functionalized with two tosylate groups.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₇S₂ |
| Molecular Weight | 414.49 g/mol |
| CAS Number | 7460-82-4[1] |
| Appearance | White to off-white solid |
| Melting Point | 87-89 °C |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |
Below is a diagram illustrating the chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 4H | Ar-H (ortho to SO₂) |
| 7.35 | d | 4H | Ar-H (meta to SO₂) |
| 4.09 | t | 4H | -O-CH₂-CH₂-OTs |
| 3.60 | t | 4H | -O-CH₂-CH₂-OTs |
| 2.45 | s | 6H | Ar-CH₃ |
Data sourced from ChemicalBook.[2]
¹³C NMR Spectroscopy
Mass Spectrometry
Table 3: Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Interpretation |
| 414 | [M]⁺ (Molecular Ion) |
| 243 | [M - OTs]⁺ |
| 199 | [M - C₇H₇SO₃ - C₂H₄O]⁺ |
| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol or a mixture of methylene chloride and n-hexane for recrystallization
Procedure:
-
Dissolve diethylene glycol in an appropriate solvent such as pyridine or a mixture of THF and TEA in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the cooled diethylene glycol solution with continuous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours) to ensure the reaction goes to completion.
-
Quench the reaction by adding cold water or a dilute HCl solution.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as methanol or a mixture of methylene chloride and n-hexane, to yield pure this compound as a white solid.
Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven temperature to ensure separation from any impurities and the solvent.
-
MS Conditions: Acquire the mass spectrum in EI mode, typically at 70 eV.
Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
Diethylene Glycol Ditosylate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and emergency procedures for Diethylene Glycol Ditosylate. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for professionals working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] It is crucial for personnel handling this chemical to be fully aware of its potential hazards to mitigate risks.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C18H22O7S2 | [1][3] |
| Molar Mass | 414.49 g/mol | [1][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 87-89 °C | [1][2] |
| Boiling Point | 581.2 ± 45.0 °C (Predicted) | [1] |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 305.3 °C | [1] |
| Vapor Pressure | 6.78E-13 mmHg at 25°C | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |
Toxicological Information
Experimental Protocols:
Specific experimental protocols for the toxicological testing of this compound were not found in the searched literature. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing chemical safety. For instance:
-
Skin Irritation: Assays are often conducted using in vitro reconstructed human epidermis (RhE) models, such as those described in OECD Guideline 439.[4] These tests involve applying the substance to the tissue model and assessing cell viability, often through an MTT assay, to determine the irritation potential.[5][6]
-
Eye Irritation: The potential for eye irritation can be evaluated using various methods, including the Bovine Corneal Opacity and Permeability (BCOP) assay or the Isolated Chicken Eye (ICE) test, as alternatives to in vivo rabbit eye tests (OECD Guideline 405).[7][8] These methods assess changes in corneal opacity and permeability.
It is important to note that without specific studies on this compound, these are generalized descriptions of common toxicological testing methodologies.
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE | Specification | Source(s) |
| Eye/Face Protection | Chemical safety goggles or face shield. | [2] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated and ventilation is inadequate. | [2] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
-
Incompatible materials: Strong oxidizing agents.[9]
Emergency Procedures
In the event of an exposure or spill, follow these emergency procedures promptly.
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.
Visual Guides
The following diagrams illustrate the logical workflows for safe handling and emergency response.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Reactivity: No data available.[9]
-
Possibility of Hazardous Reactions: No data available.[9]
-
Conditions to Avoid: No information available.
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and sulfur oxides.[9]
This technical guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.
References
- 1. chembk.com [chembk.com]
- 2. Diethylene glycol di(p-toluenesulfonate) 98 7460-82-4 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. iivs.org [iivs.org]
- 5. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlab-store.com [sterlab-store.com]
- 7. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Diethylene Glycol Ditosylate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol ditosylate. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the exact solubility parameters in your specific laboratory setting.
Introduction to this compound
This compound, with the chemical formula C₁₈H₂₂O₇S₂, is a versatile bifunctional reagent commonly used in organic synthesis. Its utility is often dependent on its solubility in various reaction media. Understanding its solubility profile is therefore critical for designing synthetic routes, purification strategies, and for its application in fields such as drug development where it may be used as a linker or in the synthesis of active pharmaceutical ingredients.
Qualitative Solubility Profile
Based on available data, the solubility of this compound in common laboratory solvents is summarized below. It is important to note that these are qualitative descriptions and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.
Data Presentation: Qualitative Solubility of this compound
| Solvent Family | Solvent Name | IUPAC Name | Qualitative Solubility | Citation |
| Halogenated | Chloroform | Trichloromethane | Slightly Soluble | [1] |
| Esters | Ethyl Acetate | Ethyl ethanoate | Slightly Soluble | [1] |
| Water | Water | Water | Insoluble (predicted) | |
| Alcohols | Methanol | Methanol | Likely sparingly soluble with heating | [2] |
| Ethanol | Ethanol | Likely sparingly soluble | ||
| Ethers | Diethyl Ether | Ethoxyethane | Likely sparingly soluble | |
| Tetrahydrofuran (THF) | Oxolane | Likely soluble | ||
| Ketones | Acetone | Propan-2-one | Likely soluble | |
| Aromatic Hydrocarbons | Toluene | Toluene | Likely sparingly soluble | |
| Alkanes | Hexane | Hexane | Insoluble (predicted) | |
| Amides | Dimethylformamide (DMF) | N,N-Dimethylformamide | Likely soluble | |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | Likely soluble |
Note: "Likely" indicates predicted solubility based on the behavior of similar tosylate compounds and the general principle of "like dissolves like." Experimental verification is recommended.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.
Experimental Protocols: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator shaker
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Dilute the filtered sample solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine the concentration of this compound using the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility using the determined concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.
Caption: Workflow from synthesis to solubility determination.
Caption: Factors influencing the solubility of a compound.
Conclusion
References
Diethylene Glycol Ditosylate: A Technical Overview of its Physical Properties
For Immediate Release
This technical guide provides an in-depth analysis of the physical and chemical properties of diethylene glycol ditosylate, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physical and Chemical Properties
This compound is a diether and ditosylate that is solid at room temperature.[1][2][3] It is also known by other names including 2,2′-Oxydiethyl ditosylate and Bis(2-tosyloxyethyl)ether.[1][2][3] The compound has a molecular formula of C18H22O7S2 and a molecular weight of 414.49 g/mol .[2][3][4] It is slightly soluble in chloroform and ethyl acetate.
Quantitative Data Summary
| Property | Value | Citations |
| Melting Point | 87-89 °C | [1][2][3] |
| Physical State | Solid | [1][2][3] |
| Appearance | White powder | |
| Molecular Formula | C18H22O7S2 | [4] |
| Molecular Weight | 414.49 g/mol | [2][3] |
Experimental Protocol: Melting Point Determination
The melting point of this compound is a key indicator of its purity. A sharp melting range of 0.5-1.0°C is indicative of a pure compound. The following is a standard protocol for determining the melting point of a solid organic compound like this compound using a capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound sample is placed in a mortar and finely powdered using a pestle. The powdered sample should be completely dry.[5]
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to allow the powder to fall to the sealed end. This process is repeated until the tube is filled to a height of 2-3 mm.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample in the capillary tube.
-
Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample has melted into a clear liquid is recorded as the final melting point. This range is reported as the melting point of the sample.
-
Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least twice, and the average of the consistent readings should be taken.
Synthesis Workflow
This compound can be synthesized from the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of pyridine. The following diagram illustrates the general workflow for this synthesis.
References
Diethylene Glycol Ditosylate: A Comprehensive Technical Guide for Researchers
An in-depth examination of the synonyms, properties, and applications of diethylene glycol ditosylate, a versatile reagent in chemical synthesis and drug development.
Introduction
This compound, a bifunctional molecule, serves as a crucial building block and linker in a variety of chemical syntheses. Its two tosylate groups, excellent leaving groups in nucleophilic substitution reactions, make it a valuable reagent for the introduction of a flexible and hydrophilic diethylene glycol moiety. This technical guide provides a thorough overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a particular focus on its role in drug discovery and development.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| Systematic (IUPAC) Name | 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate[] |
| CAS Number | 7460-82-4 |
| Common Synonyms | 2,2′-Oxydiethyl ditosylate |
| Bis(2-tosyloxyethyl)ether | |
| Diethylene glycol di(p-toluenesulfonate) | |
| 1,5-Bis(p-tolylsulfonyloxy)-3-oxapentane | |
| 3-Oxa-1,5-pentanediyl bis(p-toluenesulfonate) | |
| Oxybis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)[] | |
| Tos-PEG2-Tos[] | |
| Molecular Formula | C18H22O7S2[2] |
| Molecular Weight | 414.49 g/mol [][2] |
| InChI Key | VYVPNTJBGPQTFA-UHFFFAOYSA-N[2] |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid | [][3] |
| Melting Point | 87-89 °C | [3][4] |
| Boiling Point (Predicted) | 581.2 ± 45.0 °C | [] |
| Density (Predicted) | 1.301 ± 0.06 g/cm³ | [] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [][3] |
| Storage Temperature | 2-8°C, Sealed in dry, Room Temperature | [] |
Spectroscopic Data:
While specific spectra are best consulted directly from spectral databases, typical spectroscopic features include:
-
¹H NMR: Resonances corresponding to the aromatic protons of the tosyl groups, the methylene protons adjacent to the sulfonate esters, and the central methylene protons of the diethylene glycol chain.
-
¹³C NMR: Signals for the aromatic carbons, the methyl carbons of the tosyl groups, and the aliphatic carbons of the diethylene glycol backbone.
-
IR Spectroscopy: Characteristic absorption bands for sulfonyl groups (S=O stretching), aromatic rings (C=C stretching), and ether linkages (C-O-C stretching).
Synthesis and Purification
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of diethylene glycol with p-toluenesulfonyl chloride.
General Synthesis Protocol
A common method for the preparation of this compound involves the following steps:
-
Reaction Setup: Diethylene glycol is dissolved in a suitable solvent, often pyridine or a mixture of a non-polar solvent and a base like triethylamine. The reaction is typically cooled in an ice bath.
-
Addition of Tosyl Chloride: p-Toluenesulfonyl chloride is added portion-wise to the cooled solution of diethylene glycol. The temperature is maintained at a low level to control the exothermic reaction.
-
Reaction Progression: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid solution. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed sequentially with dilute acid, water, and brine.
-
Purification: The crude product is purified by recrystallization, often from a solvent system like methanol/ethyl acetate or by column chromatography.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound's bifunctional nature makes it a valuable tool in various areas of chemical research, particularly in the synthesis of macrocycles and as a flexible linker in drug delivery systems.
Synthesis of Crown Ethers
One of the most prominent applications of this compound is in the synthesis of crown ethers. These macrocyclic polyethers are known for their ability to selectively bind metal cations. The Williamson ether synthesis is the cornerstone of this application, where the ditosylate acts as an electrophile that reacts with a diol in the presence of a base.
Caption: Synthesis of a crown ether using this compound.
A detailed experimental protocol for the synthesis of a crown ether using this compound typically involves the slow addition of the ditosylate and a diol to a suspension of a base (like potassium carbonate) in a high-boiling solvent (such as DMF or acetonitrile) at an elevated temperature to promote cyclization over polymerization.
Linker in PROTACs and Drug Delivery
In the field of drug development, this compound serves as a precursor for polyethylene glycol (PEG)-based linkers. These linkers are integral components of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker provides the necessary spacing and flexibility between the target-binding and E3 ligase-binding moieties, and it can also improve the solubility and pharmacokinetic properties of the PROTAC molecule.[6][7]
The synthesis of a PROTAC using a diethylene glycol-derived linker would involve the reaction of the ditosylate with nucleophiles on the protein-binding and E3 ligase-binding ligands, often in a stepwise manner.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable reagent with a broad range of applications in organic synthesis. Its utility in the construction of complex molecules like crown ethers and its role as a flexible, hydrophilic linker in drug development, particularly in the burgeoning field of PROTACs, underscore its importance to the scientific community. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in research and development endeavors.
References
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chembk.com [chembk.com]
- 4. DIETHYLENE GLYCOL BIS(P-TOLUENESULFONATE) | 7460-82-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of Crown Ethers via Williamson Ether Synthesis Using Diethylene Glycol Ditosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1] This property makes them invaluable in various fields, including phase-transfer catalysis, ion transport, and supramolecular chemistry. The synthesis of these macrocycles is most commonly achieved through a variation of the Williamson ether synthesis.[2][3] This method involves the reaction of an alkoxide with an organohalide or, more effectively, an organosulfonate like a tosylate, which serves as an excellent leaving group.[4][5]
This protocol details a general procedure for synthesizing crown ethers by reacting an oligo(ethylene glycol) with diethylene glycol ditosylate in the presence of a strong base. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl groups of the glycol attack the carbon atoms attached to the tosylate groups, leading to cyclization.[2][6]
Reaction Scheme and Mechanism
The core of this synthesis is the Williamson ether reaction, an SN2 process.[4] First, a strong base deprotonates the terminal hydroxyl groups of a diol (e.g., diethylene glycol) to form a more nucleophilic dialkoxide. This dialkoxide then attacks the primary carbons of this compound. The tosylate anion, a very stable leaving group, is displaced, forming two new ether linkages and closing the ring to form the crown ether.
Caption: Generalized reaction for crown ether synthesis.
Experimental Protocol: Synthesis of 12-Crown-4
This protocol provides a specific example for the synthesis of 12-crown-4 from diethylene glycol and this compound. The principles can be adapted for other crown ethers by selecting the appropriate starting glycol.
Materials and Reagents:
-
Diethylene glycol
-
This compound
-
Potassium hydroxide (KOH), 85% pellets
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Round-bottom flask (3-necked)
-
Reflux condenser
-
Addition funnel
-
Mechanical stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
High-vacuum distillation apparatus
Procedure:
-
Preparation of Base: In a fume hood, prepare a 60% potassium hydroxide solution by carefully dissolving the required amount of 85% KOH pellets in deionized water. Caution: This process is highly exothermic.
-
Reaction Setup: Assemble a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is dry. Charge the flask with diethylene glycol and anhydrous tetrahydrofuran (THF).
-
Formation of Alkoxide: Begin vigorous stirring of the diethylene glycol/THF solution. Slowly add the 60% KOH solution to the flask. The solution may warm slightly and change color.[7][8] Stir vigorously for approximately 15-20 minutes to ensure the formation of the potassium dialkoxide.
-
Cyclization Reaction: Dissolve the this compound in a minimal amount of anhydrous THF and place it in the addition funnel. Add the ditosylate solution dropwise to the stirring reaction mixture.
-
Heating: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain vigorous stirring and reflux for 18-24 hours.[7][8]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the resulting slurry with dichloromethane and filter to remove the precipitated potassium tosylate salts.[7][8]
-
Wash the collected salts with additional dichloromethane to recover any adsorbed product.
-
Combine the organic filtrates in a separatory funnel.
-
-
Extraction and Drying:
-
Purification:
-
Purify the crude product by distillation under high vacuum.[7][8] Collect the fraction corresponding to the boiling point of 12-crown-4.
-
Alternatively, purification can be achieved via recrystallization or complexation with acetonitrile followed by crystallization for higher molecular weight crown ethers.[7][10]
-
Data Presentation
The choice of oligo(ethylene glycol) and oligo(ethylene glycol) ditosylate determines the size of the resulting crown ether. Yields are dependent on reaction conditions and the specific macrocycle being synthesized.[11]
| Starting Diol | Starting Ditosylate | Product | Solvent | Base | Yield (%) |
| Triethylene Glycol | Triethylene Glycol Ditosylate | 18-Crown-6 | Dioxane | KOH/BaO | 36-46%[12] |
| Triethylene Glycol | 1,2-bis(2-chloroethoxy)ethane* | 18-Crown-6 | THF | KOH | 38-44%[7][8] |
| Diethylene Glycol | This compound | Diphosphino-(poly)ether** | Ethanol | NaOEt | 57-64%[13] |
| Functionalized Diol | n-ethyleneglycol-ditosylate | Functionalized Crown Ether | Varies | Varies | 12-72%[11] |
*Note: This is a variation using a dichloro-compound instead of a ditosylate, but follows the same Williamson synthesis principle. **Note: This example is for a related polyether synthesis, demonstrating the versatility of the method.
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps of the synthesis protocol, from initial setup to final purification.
Caption: Workflow for the synthesis of crown ethers.
References
- 1. jetir.org [jetir.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 9. Solved Figure 2. Synthesis of 18-Crown-6 (2) from Ditosylate | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
Diethylene Glycol Ditosylate: A Versatile Bifunctional Linker for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol ditosylate is a bifunctional, PEG-based linker increasingly utilized in bioconjugation and drug development.[1][] Its structure, featuring a short, hydrophilic diethylene glycol spacer flanked by two reactive tosylate groups, makes it an effective crosslinking agent. The tosylate moieties are excellent leaving groups, facilitating nucleophilic substitution reactions with primary amines and thiols on biomolecules such as proteins, peptides, and other ligands.[1][3] This property is particularly valuable in the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), where precise spacing between two binding moieties is critical for biological activity.[1][]
These application notes provide an overview of the properties, applications, and detailed protocols for using this compound in bioconjugation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₂O₇S₂ | [5] |
| Molecular Weight | 414.49 g/mol | [1] |
| Appearance | White to off-white solid | [] |
| Melting Point | 87-89 °C | [] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | [1] |
Applications in Bioconjugation
This compound serves as a short, flexible linker to covalently connect two molecules. Its primary applications in bioconjugation include:
-
PROTAC Synthesis: As a short-chain PEG linker, it is used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand in the synthesis of PROTACs. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[6][7][8]
-
Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for its use in linking cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.[9][10] The stability of the resulting ether or thioether linkage is crucial for the ADC's efficacy and safety.[11]
-
Peptide and Protein Modification: It can be used to crosslink proteins or to conjugate peptides to other molecules, such as fluorescent dyes or small molecule drugs.[12]
-
Surface Functionalization: this compound can be employed to modify surfaces, introducing reactive sites for the immobilization of biomolecules.
Quantitative Data on the Impact of Linker Length in PROTACs
Table 1: Quantitative Comparison of PROTACs with Varying PEG Linker Lengths [7]
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Estrogen Receptor α (ERα) | VHL | ~2 (12 atoms) | >1000 | <20 |
| Estrogen Receptor α (ERα) | VHL | ~3 (16 atoms) | ~100 | >80 |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 atoms | Inactive | N/A |
| TANK-Binding Kinase 1 (TBK1) | VHL | 21 atoms | 3 | 96 |
| Bruton's Tyrosine Kinase (BTK) | Cereblon | < 4 | Less Potent | N/A |
| Bruton's Tyrosine Kinase (BTK) | Cereblon | ≥ 4 | More Potent | >80 |
Table 2: Qualitative Comparison of PROTAC Selectivity with Short vs. Long PEG Linkers [7]
| Target Proteins | E3 Ligase | Linker Composition | Selectivity Outcome |
| EGFR & HER2 | Not Specified | Base Linker | Degrades both EGFR and HER2 |
| EGFR & HER2 | Not Specified | Base Linker + 1 EG unit | Selectively degrades EGFR; HER2 degradation abolished |
| CRABP-I & CRABP-II | Not Specified | Shorter PEG Linker | Selective degradation towards CRABP-II |
| CRABP-I & CRABP-II | Not Specified | Longer PEG Linker | Selective degradation towards CRABP-I |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for each specific application.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., Protein)
This protocol describes the alkylation of primary amines, such as the ε-amino group of lysine residues in a protein, with this compound.
Materials:
-
This compound
-
Protein of interest with accessible primary amines
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Reaction Setup: Add a 10-50 molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of conjugation.
Protocol 2: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., Cysteine-Containing Peptide)
This protocol details the alkylation of a thiol group, such as the side chain of a cysteine residue, with this compound to form a stable thioether bond.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Reaction Buffer: 50-100 mM phosphate buffer containing 1-5 mM EDTA, pH 7.0-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Reaction Setup: Add a 10-20 molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Purification: Purify the peptide conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like this compound hijack the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated ubiquitination and proteasomal degradation of a target protein.
Experimental Workflow: Bioconjugation and Characterization
The general workflow for bioconjugation using this compound involves reaction, purification, and characterization steps.
Caption: General experimental workflow for bioconjugation with this compound.
Logical Relationship: Linker Stability and Bioconjugate Efficacy
The stability of the linkage formed by this compound is a critical determinant of the bioconjugate's performance.
Caption: The relationship between linker chemistry, stability, and therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Synthesis and characterization of conformationally preorganized, (R)-diethylene glycol-containing γ-peptide nucleic acids with superior hybridization properties and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethylene Glycol Ditosylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of diethylene glycol ditosylate, detailing its synthesis and its role as a versatile reagent in organic synthesis. While not conventionally employed as a protecting group for diols, its synthesis involves the protection of hydroxyl groups, and it serves as a key building block for introducing diethylene glycol linkers into molecules. This document offers detailed protocols, reaction data, and workflows relevant to the handling and application of tosylates and the protection of diols in a broader context.
Introduction to this compound
This compound, also known as 2,2′-Oxydiethyl ditosylate, is a bifunctional organic compound with the chemical formula (CH₃C₆H₄SO₃CH₂CH₂)₂O.[1] It is a white solid with a melting point of 87-89 °C.[1][2] This reagent is primarily utilized as a dietherifying agent to introduce flexible diethylene glycol spacers into various molecules, a common strategy in medicinal chemistry and material science to modulate properties such as solubility and binding affinity. The tosylate groups are excellent leaving groups, facilitating nucleophilic substitution reactions.
Synthesis of this compound
The synthesis of this compound is a straightforward tosylation of diethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[3]
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dried)
-
Hydrochloric acid (HCl), 12N
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
Procedure:
-
Dissolve diethylene glycol (0.3 mol) in distilled pyridine (150 ml) in a flask equipped with a mechanical stirrer.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (0.65 mol) portion-wise, ensuring the temperature remains below 20 °C. If the mixture becomes too thick to stir, add more pyridine (e.g., 200 ml) to facilitate mixing.[4]
-
After the addition is complete, continue stirring the reaction mixture for 2.5 hours at room temperature.[4]
-
Prepare a solution of 12N HCl (170 ml) in ice (500 ml) and add it to the reaction mixture to quench the reaction and precipitate the product.[4]
-
Filter the resulting white solid and wash it with cold water.
-
Recrystallize the crude product from a mixture of dichloromethane and n-hexane to yield pure this compound.[4]
Data Presentation:
| Reactant | Molar Eq. | Yield (%) | Melting Point (°C) | Reference |
| Diethylene Glycol | 1.0 | 86 | 87-88 | [3] |
| p-Toluenesulfonyl chloride | 2.17 | |||
| Pyridine | Solvent |
Diol Protection Strategies
While this compound itself is not a standard protecting group for diols, the protection of diols is a critical aspect of multi-step organic synthesis.[5][6] The most common strategy for protecting 1,2- and 1,3-diols is the formation of cyclic acetals.[6][7]
General Protocol for Acetal Protection of Diols
Materials:
-
Diol-containing substrate
-
An aldehyde or ketone (e.g., benzaldehyde, acetone) or an orthoester
-
An acid catalyst (e.g., p-toluenesulfonic acid (TsOH), ZrCl₄)
-
A suitable solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
To a solution of the diol in a suitable solvent (e.g., toluene), add the aldehyde/ketone and a catalytic amount of an acid catalyst.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purify the product by column chromatography or recrystallization.
Deprotection: Acetal protecting groups are stable under basic and nucleophilic conditions but are readily cleaved by treatment with aqueous acid.[7]
The Tosyl Group as a Protecting Group for Alcohols
The tosyl group is widely used to protect alcohols.[8] This is achieved by converting the alcohol to a tosylate ester. This transformation also serves to activate the hydroxyl group, converting it into a good leaving group for nucleophilic substitution reactions.[8]
General Protocol for Tosylation of an Alcohol
Materials:
-
Alcohol-containing substrate
-
p-Toluenesulfonyl chloride (TsCl)
-
A base (e.g., pyridine, triethylamine)
-
A suitable solvent (e.g., dichloromethane, chloroform)
Procedure:
-
Dissolve the alcohol in the chosen solvent.
-
Add the base (e.g., pyridine can act as both base and solvent).
-
Cool the mixture in an ice bath.
-
Slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the tosylate by chromatography or recrystallization.
Deprotection of Tosylates
The removal of a tosyl group to regenerate the alcohol can be challenging due to the stability of the tosylate ester. However, several reductive methods are available.
Data Presentation: Deprotection Methods for Tosylates
| Reagent/Method | Conditions | Substrate Compatibility Issues | Reference |
| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Refluxing THF | May reduce other functional groups (esters, etc.) | [8] |
| SmI₂ (Samarium(II) iodide) | THF, often with a proton source (e.g., MeOH) | Sensitive to air and moisture | [8] |
| Mg/MeOH | Room temperature | May not be suitable for base-sensitive substrates | [9] |
| Sodium Naphthalenide | THF, -78 °C | Strongly reducing, may affect other groups | [10] |
| Strong Acid (e.g., HBr/AcOH) | 70 °C | Harsh conditions, not suitable for acid-labile substrates | [8][11] |
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis of this compound and the general workflow for the protection and deprotection of alcohols using a tosyl group.
Caption: Synthesis of this compound.
Caption: General workflow for alcohol protection/deprotection using a tosyl group.
References
- 1. Diethylene glycol di(p-toluenesulfonate) 98 7460-82-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. echemi.com [echemi.com]
- 5. Diol - Wikipedia [en.wikipedia.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Tosylation of Diethylene Glycol
Introduction
The tosylation of diethylene glycol is a fundamental organic transformation that converts the hydroxyl groups of the glycol into tosylate esters. This reaction is of significant importance in synthetic organic chemistry as the tosylate group is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. The resulting diethylene glycol ditosylate is a versatile intermediate for the synthesis of crown ethers, aza-crown ethers, and other polyether compounds.[1] This document provides a detailed experimental procedure for the synthesis of this compound.
Reaction Principle
The tosylation of diethylene glycol involves the reaction of the alcohol functional groups with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically pyridine or another amine, serves to neutralize the hydrochloric acid byproduct generated during the reaction and also acts as a catalyst. The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the sulfonyl chloride.
Chemical Equation:
HO-CH₂CH₂-O-CH₂CH₂-OH + 2 TsCl → TsO-CH₂CH₂-O-CH₂CH₂-OTs + 2 HCl
Experimental Protocol
This protocol details the synthesis of this compound using p-toluenesulfonyl chloride and pyridine.
Materials and Reagents:
-
Diethylene glycol (reagent grade)
-
p-Toluenesulfonyl chloride (TsCl) (reagent grade)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) (reagent grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethylene glycol in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir overnight.
-
Quenching: After the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid. This will neutralize the excess pyridine and precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride.
-
Workup: Dissolve the crude product in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the final product as a white crystalline solid.[2]
-
Characterization: The final product can be characterized by its melting point (87-89 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[3]
Quantitative Data
The following table summarizes the typical quantities of reagents and expected yield for the synthesis.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| Diethylene Glycol | 106.12 | 0.05 | 1.0 | 5.31 g (4.74 mL) |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 0.11 | 2.2 | 21.0 g |
| Pyridine | 79.10 | - | - | 50 mL |
| This compound | 414.49 | - | - | ~17.8 g (86% yield) |
Note: The yield is based on literature reports and may vary depending on experimental conditions.[2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
Troubleshooting
-
Low Yield: Incomplete reaction may be due to moisture in the reagents or solvent. Ensure all glassware is dry and use anhydrous pyridine. The reaction time may also need to be extended.
-
Oily Product: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.
-
Incomplete Dissolution of TsCl: If the TsCl does not fully dissolve, more pyridine can be added.[4]
By following this detailed protocol, researchers can reliably synthesize this compound for use in further synthetic applications.
References
Application Notes and Protocols: Macrocycle Synthesis via Diethylene Glycol Ditosylate and Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of macrocycles, particularly aza-crown ethers, through the reaction of diethylene glycol ditosylate with various amines. This synthetic route offers a versatile platform for the creation of diverse macrocyclic structures relevant to drug discovery and development, owing to their unique host-guest chemistry and biological activities.
Overview
The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of aza-crown ethers and other nitrogen-containing macrocycles. The tosyl groups of the ditosylate serve as excellent leaving groups, facilitating nucleophilic substitution by the amine nitrogen atoms to form the macrocyclic ring. The choice of the amine component dictates the size and the number of nitrogen atoms within the final macrocycle, allowing for the systematic variation of the compound's properties.
A general schematic for this reaction is presented below:
Caption: General reaction scheme for aza-macrocycle synthesis.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of this compound and subsequent macrocyclization with various amines.
Table 1: Synthesis of this compound
| Glycol | Tosylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Diethylene Glycol | p-Toluenesulfonyl chloride | Sodium hydroxide | Acetonitrile (dry) | - | - | 79 | [1] |
| Diethylene Glycol | p-Toluenesulfonyl chloride | Sodium hydroxide | Tetrahydrofuran | 0°C | 4h | 79-89 | [1] |
Table 2: Macrocyclization of this compound with Amines
| Amine | Ditosylate | Base | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 2-Aminoethanol | This compound | Potassium tert-butoxide | - | - | - | Diamino ether | 30 | |
| Diethanolamine | Triethylene glycol ditosylate | NaOH/Ba(OH)₂ | Dioxane | - | - | Monoaza-15-crown-5 | 46 | |
| 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane | 1,2-bis(2-iodoethoxy)ethane* | Sodium carbonate | Acetonitrile | Reflux | 21h | N,N'-Dibenzyl-4,13-diaza-18-crown-6 | - |
Note: 1,2-bis(2-iodoethoxy)ethane is a dihalide, which is a related electrophile to the ditosylate and follows a similar reaction mechanism.
Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of the key precursor, this compound.
Protocol 1: Synthesis in Acetonitrile
-
Reaction Setup: In a dried flask under an inert atmosphere, dissolve diethylene glycol (0.05 mol) in dry acetonitrile.
-
Reagent Addition: Add p-toluenesulfonyl chloride (0.1 mol) and sodium hydroxide (0.1 mol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the this compound as a white crystalline precipitate (Yield: 79%).[1]
Protocol 2: Synthesis in Tetrahydrofuran
-
Reaction Setup: In a flask, mix a solution of sodium hydroxide (0.33 mol) in water (100 mL) with a solution of diethylene glycol (0.15 mol) in THF (100 mL).
-
Reagent Addition: Cool the stirred mixture to 0°C and add a solution of p-toluenesulfonyl chloride (0.33 mol) in THF (150 mL) dropwise over 2 hours.
-
Reaction: Continue stirring at 0°C for an additional 2 hours.
-
Work-up: Pour the reaction mixture into 10% aqueous hydrochloric acid at 0°C. Filter the precipitate, wash with water and dilute aqueous sodium hydrogen carbonate.
-
Purification: Dry the solid in a vacuum. Recrystallization from methanol gives the ditosylate in 79-89% yield.[1]
Caption: Experimental workflow for this compound synthesis.
Synthesis of Aza-Crown Ethers
The following protocols outline the synthesis of aza-crown ethers from this compound and various amines. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
Protocol 3: Synthesis of a Diaza-18-crown-6 Derivative
This protocol is adapted from a similar synthesis using a diiodide and can be applied to ditosylates.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve the N,N'-dibenzyl protected diamine (e.g., 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane, 1 equivalent) and this compound (1 equivalent) in a suitable solvent such as acetonitrile. Add an excess of a weak base like anhydrous sodium carbonate (e.g., 5 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water.
-
Purification of Protected Crown Ether: Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude N,N'-dibenzyl aza-crown ether can be purified by column chromatography on silica gel.
-
Deprotection (if necessary): The benzyl protecting groups can be removed by catalytic hydrogenation. Dissolve the protected crown ether in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under pressure until the reaction is complete.
-
Final Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate. The final aza-crown ether can be purified by recrystallization or distillation.
Caption: Workflow for the synthesis and purification of aza-crown ethers.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Sodium hydroxide is corrosive.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles).
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
Application of Diethylene Glycol Ditosylate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol ditosylate is a versatile bifunctional molecule that serves as a valuable building block in polymer chemistry. Its two tosylate groups are excellent leaving groups, making them susceptible to nucleophilic substitution. This reactivity allows this compound to be employed in a variety of polymerization techniques, including as a chain extender, a cross-linking agent, and an initiator for cationic ring-opening polymerization. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various polymers.
Key Applications and Principles
This compound's utility in polymer chemistry stems from the high reactivity of its two tosylate functional groups. These groups can readily react with nucleophiles such as alcohols, amines, and thiols, leading to the formation of new covalent bonds. This bifunctionality allows it to connect two polymer chains or initiate the polymerization of cyclic monomers from two points.
1. Chain Extender in Polyurethanes and Polyesters:
In the synthesis of polymers like polyurethanes and polyesters, achieving a high molecular weight is crucial for desirable mechanical properties. This compound can be used as a chain extender for pre-polymers that have nucleophilic end-groups (e.g., hydroxyl or amine groups). The ditosylate reacts with these end-groups, linking shorter polymer chains together to form a longer polymer chain.
2. Initiator for Cationic Ring-Opening Polymerization (CROP):
The tosylate groups can act as initiators for the cationic ring-opening polymerization of cyclic monomers, such as cyclic ethers (e.g., tetrahydrofuran) and lactones (e.g., ε-caprolactone). The reaction proceeds via an SN2 mechanism where the monomer attacks the carbon atom adjacent to the tosylate group, leading to the formation of a growing polymer chain with a reactive cationic end.
3. Cross-linking Agent for Hydrogels:
This compound can be used to form cross-linked polymer networks, which are the basis of hydrogels. When mixed with polymers containing nucleophilic side chains (e.g., poly(vinyl alcohol) or chitosan), the ditosylate can form covalent bonds between different polymer chains, resulting in a three-dimensional network that can absorb large amounts of water.
Experimental Protocols
The following protocols are provided as illustrative examples based on established principles of polymer chemistry. Researchers should optimize these conditions for their specific applications.
Protocol 1: Chain Extension of a Hydroxyl-Terminated Polyester
This protocol describes the use of this compound to increase the molecular weight of a low molecular weight, hydroxyl-terminated poly(ε-caprolactone) (PCL).
Materials:
-
Hydroxyl-terminated poly(ε-caprolactone) (PCL-diol, Mn = 2000 g/mol )
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Hexanes
Procedure:
-
Drying: Dry the PCL-diol under vacuum at 60°C for 24 hours to remove any residual water.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the dried PCL-diol (10 g, 5 mmol) in anhydrous DMF (50 mL).
-
Addition of Reagents: Add potassium carbonate (1.38 g, 10 mmol) to the solution. Stir the mixture at 80°C for 1 hour.
-
Chain Extension: Dissolve this compound (1.036 g, 2.5 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Continue stirring the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Precipitate the polymer by slowly adding the filtrate to 500 mL of cold methanol with vigorous stirring.
-
Collect the precipitate by filtration and wash it with fresh methanol.
-
To further purify, dissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold hexanes.
-
Collect the final product and dry it under vacuum at 40°C to a constant weight.
-
Characterization:
-
The increase in molecular weight can be confirmed by Gel Permeation Chromatography (GPC).
-
The structure of the chain-extended polymer can be verified by ¹H NMR spectroscopy.
Protocol 2: Cationic Ring-Opening Polymerization of ε-Caprolactone
This protocol outlines the synthesis of poly(ε-caprolactone) using this compound as a bifunctional initiator.
Materials:
-
ε-Caprolactone
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
Monomer Purification: Distill ε-caprolactone over calcium hydride under reduced pressure and store it under a nitrogen atmosphere.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (0.414 g, 1 mmol).
-
Addition of Monomer and Solvent: Add anhydrous DCM (10 mL) to dissolve the initiator. Then, add the purified ε-caprolactone (11.41 g, 100 mmol).
-
Polymerization: Heat the reaction mixture to 100°C and stir for 48 hours.
-
Termination and Purification:
-
Cool the reaction to room temperature and terminate the polymerization by adding 5 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of cold methanol.
-
Collect the polymer by filtration and dissolve it in a small amount of DCM.
-
Re-precipitate the polymer in cold methanol.
-
Collect the final product and dry it under vacuum at room temperature to a constant weight.
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) using GPC.
-
Confirm the polymer structure and end-groups using ¹H NMR and FT-IR spectroscopy.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These are representative values and will vary based on specific reaction conditions.
Table 1: Chain Extension of PCL-diol with this compound
| Parameter | Before Chain Extension | After Chain Extension |
| Molar Ratio (PCL-diol:Ditosylate) | - | 2:1 |
| Number Average Molecular Weight (Mn, g/mol ) | 2,000 | ~15,000 |
| Polydispersity Index (PDI) | 1.3 | 1.8 |
| Yield (%) | - | > 85 |
Table 2: Cationic Ring-Opening Polymerization of ε-Caprolactone
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 |
| Reaction Temperature (°C) | 100 |
| Reaction Time (h) | 48 |
| Theoretical Mn ( g/mol ) | 11,828 |
| Experimental Mn ( g/mol ) | ~10,500 |
| Polydispersity Index (PDI) | ~1.4 |
| Yield (%) | > 90 |
Visualizations
The following diagrams illustrate the logical workflows and chemical transformations described in the protocols.
Caption: Workflow for polyester chain extension.
Caption: Workflow for cationic ring-opening polymerization.
Caption: Logical relationships of this compound in Polymer Chemistry.
Application Notes and Protocols: Diethylene Glycol Ditosylate as a Precursor for Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of diethylene glycol ditosylate as a versatile precursor for the synthesis of crown ether and aza-crown ether phase transfer catalysts (PTCs). Detailed experimental protocols, quantitative data on synthesis yields, and the catalytic performance of these compounds in nucleophilic substitution reactions are presented.
Introduction
Phase transfer catalysis is a powerful technique in synthetic organic chemistry, facilitating reactions between reactants located in different immiscible phases. Crown ethers and their aza-analogs are highly effective phase transfer catalysts, capable of complexing with metal cations and transporting them into an organic phase, thereby activating the associated anion for reaction. This compound is a readily available and cost-effective starting material for the synthesis of various crown ethers, making it a key building block in the development of novel catalytic systems.
Synthesis of Phase Transfer Catalysts from this compound
The synthesis of crown ethers from this compound typically involves a Williamson ether synthesis, where the ditosylate is reacted with a diol under basic conditions. Similarly, aza-crown ethers can be synthesized by reacting the ditosylate with a diamine. The choice of base, solvent, and reaction conditions can significantly influence the yield of the desired macrocycle.
Data Presentation: Synthesis Yields
The following table summarizes the reported yields for the synthesis of representative crown ethers using tosylate precursors.
| Catalyst | Precursors | Base | Solvent | Yield (%) | Reference |
| 18-Crown-6 | Triethylene glycol & Triethylene glycol ditosylate | KOH | Tetrahydrofuran | 38-44 | [1][2] |
| 18-Crown-6 | Triethylene glycol & p-Toluenesulfonyl chloride | KOH | Tetrahydrofuran | 65.2 | [3] |
| N,N'-Dibenzyl-4,13-diaza-18-crown-6 | 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane & 1,2-bis(2-iodoethoxy)ethane | Na₂CO₃ | Acetonitrile | 67-71 | [4] |
| 4,13-Diaza-18-crown-6 | N,N'-Dibenzyl-4,13-diaza-18-crown-6 (hydrogenation) | 10% Pd/C | Ethanol | 91 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 18-Crown-6
This protocol is adapted from established procedures for the synthesis of 18-crown-6.[1][2]
Materials:
-
Triethylene glycol
-
Triethylene glycol ditosylate (can be synthesized from triethylene glycol and p-toluenesulfonyl chloride)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Acetonitrile
Procedure:
-
In a 3-L, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, charge 112.5 g (0.7492 mole) of triethylene glycol and 600 mL of anhydrous THF.
-
Begin stirring and add a 60% potassium hydroxide solution (prepared by dissolving 109 g of 85% KOH in 70 mL of water).
-
After 15 minutes of vigorous stirring, add a solution of 140.3 g (0.7503 mole) of triethylene glycol ditosylate in 100 mL of THF in a steady stream.
-
Heat the mixture to reflux and stir vigorously for 18–24 hours.
-
Cool the solution and evaporate the bulk of the THF under reduced pressure.
-
Dilute the resulting slurry with 500 mL of dichloromethane and filter to remove the salts.
-
Wash the collected salts with additional dichloromethane.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by vacuum distillation.
-
For further purification, dissolve the crude 18-crown-6 in hot acetonitrile and allow it to crystallize upon cooling to yield the pure 18-crown-6-acetonitrile complex. The acetonitrile can be removed under high vacuum to afford pure 18-crown-6.
Protocol 2: Synthesis of 4,13-Diaza-18-Crown-6
This protocol describes the synthesis of the parent aza-crown ether from its N,N'-dibenzyl derivative.[4]
Materials:
-
N,N'-Dibenzyl-4,13-diaza-18-crown-6
-
10% Palladium on carbon (Pd/C) catalyst
-
Absolute ethanol
-
Hexanes
Procedure:
-
In a Parr hydrogenation apparatus, combine 25.0 g (56 mmol) of N,N'-Dibenzyl-4,13-diaza-18-crown-6, 1.0 g of 10% Pd/C catalyst, and 300 mL of absolute ethanol.
-
Shake the mixture under a hydrogen pressure of 60 psi at 25°C for 72 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from hexanes (1 g/35 mL) to yield pure 4,13-diaza-18-crown-6.
Application in Phase Transfer Catalysis
Crown ethers and aza-crown ethers synthesized from this compound are effective catalysts for a variety of phase-transfer reactions, including nucleophilic substitutions such as the Williamson ether synthesis.
Data Presentation: Catalytic Performance
The following table presents quantitative data on the performance of crown ether catalysts in representative nucleophilic substitution reactions.
| Reaction | Catalyst | Substrate | Reagent | Solvent | Yield (%) |
| Iodide displacement | N,N'-Bis(1H,1H,2H,2H,3H,3H-perfluoroundecyl)-4,13-diaza-18-crown-6 | 1-Bromooctane | KI | Toluene | >95 (after 6 cycles) |
| Fluoride displacement | N,N'-Bis(1H,1H,2H,2H,3H,3H-perfluoroundecyl)-4,13-diaza-18-crown-6 | 2,4-Dinitrochlorobenzene | KF | Toluene | >95 (after 4 cycles) |
| Radiofluorination | 18-Crown-6 | Hindered organosilane | K¹⁸F | Acetonitrile | ~30 |
| Radiofluorination | Kryptofix 2.2.2 | Hindered organosilane | K¹⁸F | Acetonitrile | ~45 |
Visualizations
Synthesis of 18-Crown-6
Caption: Williamson ether synthesis of 18-Crown-6.
Phase Transfer Catalysis Mechanism
References
Application Notes and Protocols: Synthesis of Aza-Crown Ethers using Diethylene Glycol Ditosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aza-crown ethers utilizing diethylene glycol ditosylate as a key reagent. This methodology is of significant interest in the fields of medicinal chemistry, materials science, and supramolecular chemistry due to the unique ion-binding properties of aza-crown ethers, which can be tailored by modifying their structure.[1][2][3]
Introduction
Aza-crown ethers are a class of macrocyclic polyethers that incorporate nitrogen atoms into the crown ether framework. This structural feature allows for the introduction of various substituents on the nitrogen atoms, thereby modifying the ligand's electronic and steric properties and influencing its biological activity and ion selectivity.[1][2] The synthesis of these compounds often involves the cyclization of a diamine or a related nitrogen-containing precursor with a di-electrophilic reagent, such as this compound. The tosyl group serves as an excellent leaving group, facilitating the nucleophilic substitution reaction required for ring closure. The "template effect," where alkali metal cations can organize the linear precursors into a conformation favorable for cyclization, often plays a crucial role in achieving high yields.[4]
Synthesis Workflow
The general synthesis of aza-crown ethers from this compound and a diamine involves a bimolecular nucleophilic substitution reaction (SN2). The reaction is typically carried out in a suitable solvent with a base to deprotonate the amine, enhancing its nucleophilicity.
Caption: General workflow for the synthesis of aza-crown ethers.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of aza-crown ethers using oligoethylene glycol ditosylates. While specific data for this compound in aza-crown synthesis is often part of broader studies, the data presented provides a representative range of expected outcomes.
| Diamine/Diol Reactant | Ditosylate Reactant | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethanolamine derivatives | Oligoethylene glycol ditosylate | Various | Various | Reflux | Various | Moderate | |
| Catechol | Octaethylene glycol ditosylate | t-BuOK | Not Specified | Not Specified | Not Specified | 59 | [4] |
| Generic Diol | Triethylene glycol ditosylate | NaH | DMF | 80 | 4 | 89 | [5] |
| Generic Diol | This compound | NaH | DMF | 80 | 5 | 79 | [5] |
| Resorcinol | Tri(ethylene glycol) dichloride | NaH | DMF | Not Specified | 120 | 18.1 | [4] |
Experimental Protocols
This section provides a generalized, detailed protocol for the synthesis of aza-crown ethers using this compound. It is crucial to adapt the specific quantities and conditions based on the specific diamine being used and the desired ring size of the aza-crown ether.
Protocol 1: General Synthesis of a Diaza-Crown Ether
This protocol is based on the widely used method of reacting a diamine with a ditosylate under basic conditions.
Materials:
-
This compound
-
Appropriate diamine (e.g., 1,2-diaminoethane)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Purification supplies (silica gel for column chromatography, appropriate solvents for elution)
Procedure:
-
Preparation of the Reaction Vessel: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Addition of Reagents:
-
To the flask, add the diamine and anhydrous solvent (e.g., acetonitrile).
-
Add the base (e.g., potassium carbonate, typically in excess).
-
Stir the mixture under an inert atmosphere.
-
-
Addition of Ditosylate:
-
Dissolve the this compound in the same anhydrous solvent in a dropping funnel.
-
Under high-dilution conditions, add the ditosylate solution dropwise to the stirred solution of the diamine and base over an extended period (e.g., 8-12 hours). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.[6]
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (the exact temperature will depend on the solvent, e.g., acetonitrile boils at ~82°C, DMF may require heating to 80-110°C).[4]
-
Allow the reaction to proceed for several hours (e.g., 24-48 hours) with continuous stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (the base and tosylate byproducts).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is often an oil or a solid. Purify it using silica gel column chromatography. The choice of eluent will depend on the polarity of the synthesized aza-crown ether.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
-
Reaction Mechanism
The synthesis proceeds via a double SN2 mechanism. The mechanism is as follows:
Caption: SN2 mechanism for aza-crown ether synthesis.
Conclusion
The synthesis of aza-crown ethers using this compound is a robust and versatile method. By carefully controlling reaction conditions such as temperature, solvent, and the rate of addition (high dilution), it is possible to achieve good yields of the desired macrocycle. The ability to modify the nitrogen atoms of the aza-crown ether backbone makes these compounds highly valuable for a range of applications, including the development of novel therapeutics and advanced materials.[1] Researchers should optimize the presented protocols for their specific substrates to achieve the best results.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethylene Glycol Ditosylate
Welcome to the technical support center for the synthesis of diethylene glycol ditosylate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and solutions?
A: Low or no product formation can stem from several factors related to reagents, reaction conditions, or procedure.
| Potential Cause | Recommended Solution(s) |
| Inactive p-Toluenesulfonyl Chloride (TsCl) | TsCl can hydrolyze over time if exposed to moisture. Use fresh, high-purity TsCl for best results. If you suspect your reagent is old, consider purifying it by recrystallization. |
| Insufficient Base | The reaction generates hydrochloric acid (HCl), which must be neutralized by a base (like pyridine or triethylamine) to proceed. Ensure you are using at least a stoichiometric amount of the base relative to TsCl. An excess of the base is common. |
| Sub-optimal Temperature and Reaction Time | While initial cooling (e.g., 0 °C) is often used to control the exothermic reaction, the reaction may require warming to room temperature and stirring for an extended period (e.g., overnight) to go to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). |
| Presence of Water | Water will react with TsCl, reducing the amount available to react with diethylene glycol. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Difficulty in Product Purification
Q: I'm struggling to purify my this compound. It's an oil, or it's contaminated. What should I do?
A: Purification challenges are common, especially when the product is not a solid or when residual starting materials and byproducts are present.
| Potential Cause | Recommended Solution(s) |
| Product is an Oil, Not a Crystalline Solid | While some ditosylates are crystalline, this compound can sometimes be obtained as a colorless oil. If recrystallization is difficult, consider purification by column chromatography on silica gel. Alternatively, precipitation can be effective: dissolve the crude product in a minimal amount of a solvent like dichloromethane (DCM) and add a non-solvent such as hexane or diethyl ether to precipitate the product. |
| Pyridine Contamination | Pyridine can be difficult to remove. During the workup, wash the organic layer with a dilute acidic solution (e.g., 0.5 M or 1 M HCl) to protonate the pyridine, making it soluble in the aqueous layer. |
| Inefficient Extraction | The product may have some solubility in water, leading to losses during aqueous workup. To minimize this, wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. |
Issue 3: Unclear or Streaky TLC Results
Q: My TLC plates are difficult to interpret due to large, streaky spots. How can I improve my TLC analysis?
A: This is a very common issue when pyridine is used as a solvent or base.
| Potential Cause | Recommended Solution(s) |
| Co-elution of Pyridine | Pyridine often appears as large, streaky spots on TLC plates, which can obscure the spots of your starting material and product. |
| Solution 1: Pre-development Treatment | Before placing the TLC plate in the developing chamber, put it under a high vacuum for a few minutes. This can help sublimate the pyridine off the plate. |
| Solution 2: Mini-Workup for TLC Sample | Take a small aliquot of the reaction mixture, dilute it with a solvent like DCM or ethyl acetate, wash it with dilute HCl and then water, dry the organic layer, and then spot this "worked-up" sample on your TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of diethylene glycol to p-toluenesulfonyl chloride (TsCl) for synthesizing the ditosylate?
To ensure the tosylation of both hydroxyl groups, a molar excess of TsCl is recommended. A common ratio is 1 equivalent of diethylene glycol to more than 2 equivalents of TsCl (e.g., 1:2.2 or higher). This stoichiometric excess drives the reaction towards the formation of the di-substituted product.
Q2: What is the role of the base in this reaction, and which one should I choose?
The base, typically pyridine or triethylamine, serves two primary purposes: it acts as a nucleophilic catalyst and neutralizes the HCl generated during the reaction. Pyridine is often used as both the base and the solvent. Triethylamine in a solvent like THF or DCM is another common choice. The selection may depend on the specific protocol and downstream purification strategy.
Q3: What are the recommended temperature conditions for the reaction?
The reaction is typically started at a low temperature (0 °C or even -30 °C) to control the initial exothermic addition of TsCl. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.
Q4: How can I effectively remove the reaction byproducts and unreacted reagents?
The most common workup procedure involves quenching the reaction by pouring the mixture into ice-water. This precipitates the crude product and dissolves the pyridinium hydrochloride salt. Subsequent steps include:
-
Filtering the solid precipitate.
-
Washing the organic layer with dilute HCl to remove any remaining pyridine.
-
Washing with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purifying the crude product by recrystallization or chromatography. A common recrystallization solvent is acetone or methanol.
Q5: What kind of yields can I realistically expect?
For the tosylation of diols, yields can be quite high. While one specific protocol for this compound reported a 47% yield after chromatographic purification, analogous syntheses for similar glycols report yields ranging from 83% to 89%. With careful optimization of reaction conditions and purification, yields in the higher end of this range should be achievable.
Quantitative Data Summary
The table below summarizes various reaction conditions for the synthesis of ditosylates from glycols, providing a basis for comparison and optimization.
| Glycol | Molar Ratio (Glycol:TsCl:Base) | Base | Solvent | Temperature | Time | Yield | Reference |
| Ethylene Glycol | 1 : 2.17 : ~10 (excess) | Pyridine | Pyridine | < 20 °C | 2.5 h | 83% | |
| Ethylene Glycol | 1 : 2.1 : 2 | Triethylamine | THF | Room Temp | 16 h | 83% | |
| Diethylene Glycol | 1 : 2.2 : ~10 (excess) | Pyridine | Pyridine | - | - | 86% | |
| Triethylene Glycol | - | - | Pyridine | - | - | 89% | |
| Diethylene Glycol | 1 : 1.01 : 1.63 | NaOH | Water / THF | 0 °C | 1 h | 47% |
Experimental Protocols
Protocol 1: Synthesis in Pyridine
This protocol is adapted from the synthesis of similar glycol ditosylates.
-
Preparation : In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve diethylene glycol (1 equivalent) in anhydrous pyridine.
-
Cooling : Cool the solution in an ice bath to 0 °C.
-
Addition of TsCl : Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 20 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Quenching : Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. A solid precipitate should form.
-
Isolation : Filter the solid product using a Büchner funnel and wash it with cold water.
-
Purification : Recrystallize the crude product from a suitable solvent, such as methanol or acetone, to obtain the pure this compound.
Protocol 2: Synthesis with Triethylamine in THF
This protocol is adapted from a general method for tosylating diols.
-
Preparation : Dissolve diethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Cooling : Cool the flask to 0 °C in an ice bath.
-
Addition of TsCl : In a separate flask, dissolve p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous THF. Add this solution dropwise to the diethylene glycol solution over 10-15 minutes.
-
Reaction : Stir the reaction mixture at room temperature for 16 hours or until TLC indicates the consumption of the starting material.
-
Workup : Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM).
-
Washing : Wash the combined organic layers sequentially with dilute HCl, water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.
Visualizations
Experimental Workflow: this compound Synthesis
The following diagram illustrates the
Technical Support Center: Diethylene Glycol Ditosylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylene glycol ditosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting diethylene glycol to this compound?
A1: Converting the hydroxyl groups (-OH) of diethylene glycol into tosylate groups (-OTs) transforms them from poor leaving groups into excellent leaving groups.[1][2] This "activation" facilitates subsequent nucleophilic substitution (SN2) and elimination (E2) reactions, making it a crucial step in the synthesis of various organic compounds.[1][2]
Q2: What are the most common reagents and solvents used for the synthesis of this compound?
A2: The most common method involves the reaction of diethylene glycol with p-toluenesulfonyl chloride (TsCl).[3] Pyridine is frequently used as both the solvent and a base to neutralize the hydrochloric acid (HCl) byproduct.[4][5] Other tertiary amines like triethylamine in solvents such as tetrahydrofuran (THF) can also be employed.[3]
Q3: How can I monitor the progress of the tosylation reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). The disappearance of the starting diol and the appearance of the product spot (this compound) indicate the reaction's progression. It is advisable to also spot the monotosylate intermediate if a standard is available.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from moisture, to prevent hydrolysis.[6] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor via TLC until the starting diol is consumed. - Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but be cautious as higher temperatures can promote side reactions. |
| Hydrolysis of Tosyl Chloride | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Tosyl chloride is sensitive to moisture. |
| Suboptimal Reagent Stoichiometry | - Use a Slight Excess of TsCl: Employing a slight excess (2.1-2.2 equivalents) of p-toluenesulfonyl chloride can help drive the reaction to completion. |
| Inefficient Workup | - Proper Quenching and Extraction: After the reaction, pour the mixture into ice-cold water or dilute acid to precipitate the product and separate it from pyridine.[3] Ensure thorough extraction with a suitable organic solvent. |
Problem 2: Presence of Significant Side Products in the Crude Product
Common Side Products and Mitigation Strategies
| Side Product | Identification | Mitigation Strategies | Purification |
| Diethylene Glycol Monotosylate | A more polar spot on TLC compared to the ditosylate. | - Use a slight excess of TsCl. - Increase reaction time. | Column chromatography on silica gel. |
| Pyridinium Hydrochloride | A water-soluble salt. | - Ensure sufficient pyridine is used to neutralize all HCl produced. | Wash the organic layer with dilute acid (e.g., 1M HCl) during workup to remove pyridine and its salt.[5] |
| 1,4-Dioxane | A volatile cyclic ether. | - Avoid acidic conditions during the reaction and initial workup. The intramolecular cyclization of diethylene glycol is acid-catalyzed.[7][8] | Can be removed under vacuum due to its volatility. |
| Elimination Products | Alkene-containing impurities. | - Maintain a low reaction temperature. Elimination is favored at higher temperatures. | Column chromatography. |
| N-Tosylpyridinium Chloride | An intermediate that can persist. | - This species is highly reactive towards the alcohol; its persistence may indicate an issue with the alcohol's reactivity or steric hindrance (less of a concern for diethylene glycol). | Removed during aqueous workup. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[3]
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or a mixture of dichloromethane/hexane) or silica gel chromatography.
Visual Guides
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting low yield issues.
Potential Side Product Formation Pathways
Caption: Common side product pathways.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. DIETHYLENE GLYCOL BIS(P-TOLUENESULFONATE) - Safety Data Sheet [chemicalbook.com]
- 7. US4760154A - Synthesis of dioxane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Diethylene Glycol Ditosylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of crude diethylene glycol ditosylate by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used: The solution is not saturated enough for crystals to form.[1] - The solution is supersaturated: Crystal growth requires a nucleation site.[1] - The cooling process is too rapid. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure this compound.[1] - Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[2] |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent: The compound melts before it dissolves.[1][2] - High concentration of impurities. - Inappropriate solvent system. | - Re-dissolve and adjust: Heat the solution until the oil dissolves completely. You may need to add a small amount of additional "good" solvent. Let the solution cool more slowly.[1][2] - Consider a different solvent or solvent pair: Choose a solvent with a lower boiling point or use a mixed solvent system where the compound is less soluble at lower temperatures. - Preliminary purification: If the crude product is very impure, consider a preliminary purification step like passing it through a silica plug.[3] |
| Low Crystal Yield | - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[4] - Premature crystallization during hot filtration. - Washing with a solvent that is too warm. | - Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] - Keep the filtration apparatus hot: Warm the funnel and receiving flask before filtration to prevent the product from crystallizing on the filter paper.[6] - Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[5] |
| Colored Crystals | - Colored impurities are present in the crude material. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
| Crystals are very fine or powdery | - The solution cooled too quickly. | - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed on the benchtop before placing it in an ice bath. This allows for the growth of larger, more well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Several solvents and solvent systems have been reported for the recrystallization of tosylates. For this compound, ethanol is a commonly used and effective solvent.[3] A mixed solvent system of diethyl ether and hexane has also been used, where the crude product is dissolved in a minimal amount of diethyl ether, and hexane is added to induce precipitation of the purified product. Other potential solvents for tosylates include methanol and mixtures of ethanol and acetone.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is in the range of 87-89 °C . A broad melting range or a melting point lower than this suggests the presence of impurities.
Q3: How can I improve the purity of my final product?
A3: To improve purity, ensure you are using the minimum amount of hot solvent to dissolve the crude material. Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of ice-cold solvent is also crucial. If impurities persist, a second recrystallization may be necessary.
Q4: My this compound "oiled out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the compound (87-89 °C for this compound).[1][2] To resolve this, heat the solution to redissolve the oil, add a little more of the "good" solvent to ensure complete dissolution, and then allow the solution to cool much more slowly. Using a solvent system with a lower boiling point can also prevent this issue.
Q5: What is a typical yield for the recrystallization of this compound?
A5: The yield can vary depending on the purity of the crude material and the specific technique used. However, yields in the range of 62-70% have been reported when recrystallizing from ethanol.[3]
Quantitative Data
| Property | Value |
| Melting Point | 87-89 °C |
| Appearance | White to off-white solid |
| Solubility in Chloroform | Slightly Soluble |
| Solubility in Ethyl Acetate | Slightly Soluble |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol describes the purification of crude this compound using ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add a small portion of the hot ethanol to the flask containing the crude solid and swirl. Place the flask on a hot plate and bring the mixture to a gentle boil. Continue adding hot ethanol portion-wise until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove any insoluble impurities (and charcoal if used), perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a period of time. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Protocol 2: Recrystallization from a Mixed Solvent System (Diethyl Ether/Hexane)
This protocol is suitable when a single solvent is not ideal.
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of diethyl ether at room temperature in an Erlenmeyer flask.
-
Precipitation: Slowly add hexane to the solution while swirling. Continue adding hexane until the solution becomes cloudy, indicating that the product is beginning to precipitate.
-
Crystallization: Once the solution is cloudy, stop adding hexane and allow the flask to stand at room temperature to allow for complete crystallization. For maximum yield, the flask can be cooled in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for failure of crystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. diethylene glycol [stenutz.eu]
- 5. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. web.mnstate.edu [web.mnstate.edu]
Troubleshooting low yield in crown ether synthesis with Diethylene glycol ditosylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in crown ether synthesis, with a specific focus on reactions involving diethylene glycol ditosylate and related precursors.
Frequently Asked Questions (FAQs)
Q1: My crown ether synthesis yield is extremely low. What are the most common causes?
Low yields are a frequent challenge in crown ether synthesis, primarily due to competing side reactions and suboptimal conditions.[1][2] The most common culprits include:
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Intermolecular Polymerization: The formation of linear polymers is a major competing reaction that drastically reduces the yield of the desired cyclic crown ether.[2] This occurs when reactant molecules react with each other rather than intramolecularly.
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Moisture Contamination: The Williamson ether synthesis is highly sensitive to water.[1] Any moisture can consume the strong base needed for the reaction and hydrolyze the tosylate starting material.
-
Impure Reagents: Impurities in the diol, this compound, or solvent can introduce side reactions, lowering the yield.[1] It is crucial to use freshly purified or high-purity reagents.
-
Inactive Base: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used. If they have been improperly stored, they can be deactivated, leading to incomplete deprotonation of the diol.[1]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessive heat can promote unwanted elimination side reactions, particularly with tosylates.[1][2]
Q2: How can I minimize the formation of linear polymers?
To favor the desired intramolecular cyclization over intermolecular polymerization, two key strategies are essential:
-
High-Dilution Principle: Performing the reaction at a very low concentration of reactants is critical.[2][3] This is typically achieved by slowly adding the reactants (diol and ditosylate) over a long period to a large volume of solvent. This increases the probability that the two ends of a single precursor molecule will react with each other before encountering another molecule.[2][3]
-
The Template Effect: Using a specific metal cation that fits snugly into the cavity of the target crown ether can significantly improve yields.[1][2] The cation acts as a template, organizing the linear precursor into a cyclic conformation that promotes the final ring-closing step.[1][4] For synthesizing 18-crown-6, potassium ions (K⁺) are an excellent template, while sodium (Na⁺) is effective for 15-crown-5.[1][5]
Q3: Which base and solvent combination is best for this synthesis?
The choice of base and solvent is crucial for success.
-
Base: A strong base is required to fully deprotonate the diol to form the reactive alkoxide.[2] Common choices include sodium hydride (NaH), potassium hydride (KH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃).[1][2] When selecting a base, consider the template effect. For example, using a potassium-based base like KOH or KH is highly recommended for synthesizing potassium-binding crown ethers like 18-crown-6.[1][2][4]
-
Solvent: Polar aprotic solvents are generally preferred as they effectively solvate the cation, leaving a more reactive, "naked" alkoxide nucleophile.[1] Good solvent choices include acetonitrile, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[1] Protic solvents like alcohols should be avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[1]
Q4: My purification process seems to be losing a lot of product. What are the best methods for isolating crown ethers?
Purifying crown ethers can be challenging due to their polarity and the presence of similarly polar byproducts.[2]
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Distillation: Crude product can often be distilled under high vacuum. For example, crude 18-crown-6 is typically collected at 100–167 °C (0.2 mm).[6]
-
Recrystallization/Complex Formation: A highly effective method is to form a crystalline complex of the crown ether with a suitable salt or solvent, which can then be isolated by filtration. For 18-crown-6, a common technique is to form the crown-acetonitrile complex by recrystallizing the crude product from hot acetonitrile.[1][6] The acetonitrile is then removed under high vacuum to yield the pure crown ether.[1]
-
Complexation with Metal Salts: A safe and efficient alternative to distillation involves forming an insoluble 1:1 complex with specific metal salts, such as barium or strontium alkanedisulfonates.[7] The crown ether can then be recovered from the complex.[7]
-
Column Chromatography: While possible, separating the crown ether from oligomeric byproducts can be difficult due to similar polarities.[2] It is often used as a final polishing step if other methods are insufficient.
Data Presentation
Table 1: Typical Reaction Parameters for Crown Ether Synthesis (e.g., 18-Crown-6)
| Parameter | Typical Reagent/Value | Rationale |
|---|---|---|
| Diol | Triethylene glycol | Provides a portion of the final crown ether backbone.[1] |
| Alkylating Agent | This compound | Provides the remaining backbone and good leaving groups (tosylates).[8] |
| Base | Potassium Hydroxide (KOH) | Deprotonates the diol and provides the K⁺ template ion for 18-crown-6.[1] |
| Solvent | Tetrahydrofuran (THF), DMF | Polar aprotic solvent that promotes the SN2 reaction.[1] |
| Temperature | 50-100 °C (e.g., Reflux in THF) | Provides sufficient energy for the reaction without promoting excessive side reactions.[1] |
| Concentration | High Dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular polymerization.[3] |
| Reaction Time | 18-24 hours | Generally sufficient time to ensure the reaction goes to completion.[1] |
Table 2: Reported Yields for Tosylate Precursor and Crown Ether Synthesis
| Product | Reactants | Yield | Reference |
|---|---|---|---|
| This compound | Diethylene glycol, p-toluenesulfonyl chloride | 86% | [9] |
| Ethylene glycol ditosylate | Ethylene glycol, p-toluenesulfonyl chloride | 83% | [10] |
| 18-Crown-6 (crude) | Triethylene glycol, 1,2-bis(2-chloroethoxy)ethane | 38-44% | [6] |
| Benzo-27-crown-9 | Catechol, octaethylene glycol ditosylate | 59% (with t-BuOK) |[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for preparing tosylate precursors.[9]
-
Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diethylene glycol in pyridine.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution while stirring. Maintain the temperature below 20 °C. If the mixture becomes too thick to stir, additional pyridine can be added.
-
Reaction: Allow the reaction to stir for several hours after the addition is complete.
-
Workup: Pour the reaction mixture into a cold aqueous HCl solution. The solid product will precipitate.
-
Isolation: Collect the white solid by filtration.
-
Purification: Recrystallize the solid product from a suitable solvent system (e.g., methylene chloride/hexane or ethanol) to yield pure this compound (typical yield: ~86%).[9]
Protocol 2: General Crown Ether Cyclization (Williamson Ether Synthesis)
This is a generalized high-dilution procedure for synthesizing a crown ether from a diol and a ditosylate.
-
Setup: In a large, three-necked flask equipped with a mechanical stirrer, reflux condenser, and two addition funnels, add a large volume of the chosen anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Add the appropriate base (e.g., potassium hydride) to the solvent to create a suspension.
-
Reactant Addition: Prepare two separate solutions: one containing the diol in the anhydrous solvent and the other containing the this compound in the same solvent.
-
High-Dilution Reaction: Using the addition funnels, add both reactant solutions simultaneously and dropwise to the stirred base suspension over a period of 18-24 hours. The reaction is often heated to reflux.[1]
-
Workup: After the addition is complete and the reaction has stirred for an additional period, cool the mixture. Evaporate the bulk of the solvent under reduced pressure.
-
Extraction: Dilute the resulting slurry with a solvent like dichloromethane and water. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter and evaporate the solvent to obtain the crude crown ether. Purify the crude product using high-vacuum distillation or recrystallization (e.g., from acetonitrile) as described in the FAQ section.[1][6]
Visualizations
Caption: Reaction pathway for crown ether synthesis via Williamson etherification.
Caption: A logical workflow for troubleshooting low yields in crown ether synthesis.
Caption: Key experimental factors influencing cyclization vs. polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. jetir.org [jetir.org]
- 5. Crown ether - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing Nucleophilic Substitution on Diethylene Glycol Ditosylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during nucleophilic substitution reactions on diethylene glycol ditosylate.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for nucleophilic substitution on this compound?
A1: this compound is a primary dialkyl sulfonate. Nucleophilic substitution on this substrate predominantly proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the tosylate leaving group, leading to an inversion of stereochemistry if the center were chiral. The tosylate group is an excellent leaving group, facilitating this reaction.
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity.[1] Recommended solvents include:
-
Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
Q3: What are common nucleophiles used with this compound?
A3: A wide range of nucleophiles can be used, including:
-
Nitrogen Nucleophiles: Primary and secondary amines, ammonia, and sodium azide.
-
Oxygen Nucleophiles: Alkoxides and phenoxides.
-
Sulfur Nucleophiles: Thiolates.
-
Carbon Nucleophiles: Cyanide.
Q4: Can intramolecular cyclization be a competing reaction?
A4: Yes, intramolecular cyclization is a significant competing reaction, especially when using primary amines as nucleophiles. The initial substitution of one tosylate group results in a molecule that can undergo a subsequent intramolecular SN2 reaction to form a substituted morpholine. This can be either a desired outcome or a problematic side reaction depending on the target molecule.
Q5: How can I favor the double substitution product over the cyclized product?
A5: To favor the double substitution product, it is generally recommended to use a large excess of the nucleophile. This increases the probability of an intermolecular reaction over the intramolecular cyclization. Running the reaction at higher concentrations can also favor the intermolecular pathway.
Q6: What are the potential side reactions other than cyclization?
A6: Besides intramolecular cyclization, other potential side reactions include:
-
Polymerization: Under certain conditions, particularly with difunctional nucleophiles or if the reaction is not properly controlled, oligomerization or polymerization can occur.
-
Elimination (E2): While less common for primary substrates, using a sterically hindered, strongly basic nucleophile at elevated temperatures could lead to some elimination byproducts.
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of diethylene glycol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor Nucleophile: The chosen nucleophile may not be strong enough. 2. Inactive Substrate: The this compound may have degraded. 3. Insufficient Temperature: The reaction may be too slow at the current temperature. 4. Wet Reagents/Solvent: Water can hydrolyze the substrate or react with strong bases. | 1. If using a neutral nucleophile (e.g., amine), consider adding a non-nucleophilic base to increase its nucleophilicity. For weak nucleophiles, consider conversion to a more reactive form (e.g., alcohol to alkoxide). 2. Check the purity of the starting material by melting point or NMR. 3. Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS.[2] 4. Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents. |
| Formation of Monosubstituted Product | 1. Insufficient Nucleophile: Not enough nucleophile to react with both tosylate groups. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Precipitation of Intermediate: The monosubstituted product may be precipitating out of solution. | 1. Use at least 2.2 equivalents of the nucleophile for complete disubstitution. An even larger excess may be beneficial. 2. Increase the reaction time and monitor for the disappearance of the monosubstituted intermediate. 3. Choose a solvent in which both the intermediate and final products are soluble at the reaction temperature. |
| Unwanted Cyclization Product (e.g., Morpholine) | 1. Reaction Conditions Favor Intramolecular Reaction: Dilute conditions can favor cyclization. 2. Nucleophile Structure: Primary amines are particularly prone to this reaction. | 1. Run the reaction at a higher concentration. 2. Use a large excess of the primary amine to favor the intermolecular reaction. Alternatively, protect the amine if only one substitution is desired initially, followed by a separate cyclization step. |
| Polymer Formation | 1. Difunctional Nucleophile: Using a nucleophile with two reactive sites can lead to polymer chains. 2. High Temperatures: Can sometimes promote polymerization. | 1. Use high dilution conditions to favor intramolecular cyclization if a macrocycle is the target. Otherwise, carefully control the stoichiometry. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Product Purification | 1. Salts from Leaving Group: The tosylate leaving group forms salts that may be difficult to remove. 2. Product Solubility: The product may have similar solubility to byproducts or starting materials. | 1. Perform an aqueous workup to remove water-soluble salts. Washing the organic layer with water and brine is typically effective. 2. Recrystallization is often a good method for purifying solid products. Column chromatography may be necessary for oils or difficult separations. |
Data Presentation
Table 1: Representative Reaction Conditions for Nucleophilic Substitution on Glycol Ditosylates
Note: Data is compiled from reactions on this compound and analogous polyethylene glycol (PEG) derivatives. Conditions may require optimization for specific substrates.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide (NaN₃) | PEG Mesylate | Ethanol | Reflux | - | >95 | [3] |
| Sodium Azide (NaN₃) | PEG Mesylate | DMF | 80 | 48 | >95 | |
| Benzylamine | This compound | Acetonitrile | Reflux | 12 | ~80 (for N-benzylmorpholine) | (Implied from morpholine synthesis) |
| (o-hydroxyphenyl) diphenylphosphineoxide | Triethylene Glycol Ditosylate | DMF | 80 | 4 | 89 | [4] |
| Protected Amine Salt (Boc₂NK) | PEG Tosylate | DMF | 45 | Overnight | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Double Substitution with an Amine Nucleophile
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Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagents: Dissolve the ditosylate in an appropriate anhydrous solvent (e.g., acetonitrile or DMF, approx. 0.1-0.5 M).
-
Nucleophile Addition: Add the amine nucleophile (2.5 - 5.0 eq.) to the solution. If the amine salt is used, or if the amine is secondary, add a non-nucleophilic base such as triethylamine (2.5 eq.) or potassium carbonate (3.0 eq.).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. If DMF is the solvent, it can be removed under high vacuum. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts and residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Substituted Morpholine via Intramolecular Cyclization
-
First Substitution: In a round-bottom flask, dissolve this compound (1.0 eq.) and a primary amine (1.0 eq.) in a polar aprotic solvent like DMF. Add a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Reaction 1: Stir the mixture at a moderate temperature (e.g., 40-60 °C) and monitor for the formation of the monosubstituted intermediate.
-
Cyclization: Once the monosubstituted product is formed, add an additional equivalent of a stronger, non-nucleophilic base (e.g., NaH) to deprotonate the secondary amine, or increase the temperature (e.g., 80-100 °C) to facilitate the intramolecular cyclization.
-
Monitoring: Continue to monitor the reaction until the intermediate is consumed and the desired morpholine product is formed.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: General reaction pathways for nucleophilic substitution on this compound.
Caption: A typical experimental workflow for performing the substitution reaction.
Caption: A decision tree for troubleshooting common issues in the reaction.
References
- 1. Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
Removal of unreacted p-toluenesulfonyl chloride from Diethylene glycol ditosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted p-toluenesulfonyl chloride (TsCl) from the synthesis of Diethylene Glycol Ditosylate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted p-toluenesulfonyl chloride (TsCl) from my this compound product?
A1: Unreacted TsCl can interfere with subsequent reactions and complicate the purification of your final product.[1] Due to its similar polarity to many organic compounds, it can be challenging to separate by chromatography.[1] Furthermore, TsCl is a reactive and hazardous compound, so its removal is essential for the safety and purity of the final product.[1]
Q2: What are the primary methods for removing excess TsCl after the tosylation of diethylene glycol?
A2: The most common strategies involve "quenching" the unreacted TsCl to convert it into a more easily separable derivative, followed by a suitable work-up and purification. Key methods include:
-
Aqueous Hydrolysis: Reacting the excess TsCl with water, often with a base like sodium bicarbonate, to form the water-soluble p-toluenesulfonic acid.[2]
-
Quenching with Amines: Adding an amine (e.g., ammonia, pyridine, or triethylamine) to form a polar sulfonamide, which can be more easily separated.[1][3][4]
-
Scavenger Resins: Utilizing polymer-bound amines that react with and immobilize the excess TsCl, allowing for its removal by simple filtration.[1][2]
-
Chromatography: Direct purification of the product using column chromatography to separate it from unreacted TsCl.[1]
-
Recrystallization: If the this compound is a solid, recrystallization can be an effective method for purification.[2]
Q3: How do I select the most appropriate method for my experiment?
A3: The choice of method depends on the stability of your product and its physical properties. If your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is non-polar, converting TsCl to a highly polar substance like p-toluenesulfonic acid or a sulfonamide will simplify separation by extraction.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unreacted TsCl is still present after quenching. | Insufficient quenching agent, low temperature, or inadequate mixing. | - Increase the molar excess of the quenching agent. - Ensure the reaction is stirred vigorously, especially in two-phase systems. - Allow the quenching reaction to proceed for a sufficient amount of time (monitor by TLC).[1] |
| The product is co-eluting with TsCl during column chromatography. | The polarity of your product is very similar to that of TsCl. | - Quench the reaction mixture before performing chromatography to convert TsCl into a more polar compound. - Optimize your chromatography solvent system. A less polar eluent may improve separation.[1] |
| Low yield of this compound after purification. | - Product loss during aqueous work-up due to some water solubility. - Incomplete reaction. - Decomposition of the product during purification. | - When washing with aqueous solutions, perform multiple extractions with smaller volumes of organic solvent. - Ensure the initial tosylation reaction goes to completion by monitoring with TLC. - If the product is sensitive, consider non-aqueous work-up procedures or the use of scavenger resins. |
| Formation of p-toluenesulfonic acid as an impurity. | Hydrolysis of TsCl during the reaction or work-up. | Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove the acidic impurity.[2] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base
This is a common and effective method for removing large amounts of unreacted TsCl.
-
Cooling: Once the tosylation reaction is complete (monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture while stirring vigorously.[1][2] Be cautious of potential gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The sodium p-toluenesulfonate salt will be in the aqueous layer.[1]
-
Washing: Wash the organic layer with water and then with brine to remove residual water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Use of a Scavenger Resin
This method is ideal for products that are sensitive to aqueous or basic conditions.
-
Addition of Resin: To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess TsCl.[1]
-
Stirring: Stir the resulting suspension at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of TsCl by TLC.[1]
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of unreacted TsCl.[1]
Data Presentation
| Purification Method | Key Advantages | Key Disadvantages | Typical Purity |
| Aqueous Base Quench | Inexpensive, scalable, removes large amounts of TsCl and TsOH.[2] | Product must be stable to basic conditions; emulsions can form.[2] | Good to Excellent |
| Amine Quench | Can be performed under non-aqueous conditions. | The resulting sulfonamide may require chromatography for removal. | Good to Excellent |
| Scavenger Resins | High selectivity, simple filtration-based removal, suitable for sensitive substrates.[2] | Resins can be expensive. | Excellent |
| Column Chromatography | Can provide very high purity. | Can be time-consuming and require large volumes of solvent. | Very High |
| Recrystallization | Can provide very high purity for solid products. | Not suitable for oils or highly soluble compounds; can lead to yield loss.[2] | Very High |
Workflow for Removal of Unreacted p-Toluenesulfonyl Chloride
Caption: Workflow for the removal of unreacted p-toluenesulfonyl chloride.
References
Stability of Diethylene glycol ditosylate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Diethylene glycol ditosylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a diester of p-toluenesulfonic acid and diethylene glycol. The tosylate groups are excellent leaving groups, making the molecule susceptible to nucleophilic substitution and elimination reactions.[1] It is generally stable under neutral, anhydrous conditions at room temperature. However, its stability is significantly affected by pH, temperature, and the presence of nucleophiles.
Q2: How does pH affect the stability of this compound?
A2:
-
Acidic Conditions: this compound is susceptible to hydrolysis under acidic conditions, although this reaction is generally slow. The ether linkage in the diethylene glycol backbone may also be sensitive to cleavage under harsh acidic conditions and elevated temperatures.
-
Basic Conditions: The compound is highly reactive under basic conditions. The tosylate groups are readily displaced by nucleophiles, including hydroxide ions, leading to hydrolysis. This reaction, often referred to as saponification, is typically much faster than acid-catalyzed hydrolysis and is essentially irreversible.[2][3] The use of this compound in the synthesis of macrocycles like crown ethers occurs under basic conditions, highlighting its reactivity.
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3:
-
Under acidic or basic hydrolysis, the primary degradation products are p-toluenesulfonic acid (or its salt) and diethylene glycol. The reaction proceeds by the cleavage of the ester bond.
-
Under harsh acidic conditions, further degradation of diethylene glycol could potentially occur.
Q4: Can I store solutions of this compound?
A4: It is recommended to prepare solutions of this compound fresh for use, especially in protic or nucleophilic solvents. If storage is necessary, it should be in a dry, aprotic solvent at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield or no product in a reaction where this compound is a starting material. | Degradation of the ditosylate before or during the reaction. | - Ensure the reaction is conducted under anhydrous conditions. - If a base is used, ensure it is non-nucleophilic if substitution by the base itself is not desired. - Check the purity and age of the this compound; it may have degraded during storage. |
| Unexpected side products are observed. | Reaction with residual water or other nucleophiles. | - Use freshly dried solvents and reagents. - Perform the reaction under an inert atmosphere. |
| Inconsistent reaction outcomes. | Variable stability of the ditosylate under the reaction conditions. | - Standardize the reaction setup, including temperature, addition rates, and moisture control. - Consider preparing the ditosylate fresh before use. |
Quantitative Data on Stability
| Compound | Rate Constant (k) at 25°C (s⁻¹) |
| 2-Butyl tosylate | 1.15 x 10⁻⁵ |
| 2-Pentyl tosylate | 1.05 x 10⁻⁵ |
| 2-Octyl tosylate | 1.20 x 10⁻⁵ |
| Data from the solvolysis of simple secondary tosylates in 50% aqueous TFE.[4] The reactivity of this compound may differ based on its specific structure. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing. The goal is to achieve 5-20% degradation to identify potential degradation products.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solutions (pH 4, 7, 9)
-
A suitable stability-indicating analytical method (e.g., HPLC-UV or HPLC-MS)
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature (25°C).
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
If degradation is too rapid, perform the study at a lower temperature (e.g., 4°C). If no degradation is observed, repeat at 60°C or with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw and analyze an aliquot.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat at 70°C for 48 hours.
-
Dissolve the sample in acetonitrile for analysis.
-
-
Photostability Testing:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample and compare it to a control sample stored in the dark.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products.
-
Calculate the percentage of degradation.
Visualizations
Caption: Degradation of this compound.
References
Preventing the formation of polymeric byproducts with Diethylene glycol ditosylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of Diethylene glycol ditosylate in chemical synthesis, with a particular focus on preventing the formation of unwanted polymeric byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Formation of an Insoluble, Gummy, or Oily Precipitate Suspected to be a Polymeric Byproduct
-
Question: During the synthesis or workup of my reaction involving this compound, I observed the formation of an insoluble, sticky substance. What is this, and how can I prevent it?
-
Answer: The formation of an insoluble, non-crystalline material is a strong indication of polymeric byproduct formation. The most likely mechanism is an intermolecular Williamson ether synthesis, where unreacted hydroxyl groups from diethylene glycol or partially reacted intermediates act as nucleophiles, attacking another molecule of this compound and displacing a tosylate group. This process can repeat to form polyether chains.
To prevent this, consider the following critical factors:
-
Temperature Control: Maintaining a low temperature is the most crucial parameter. High temperatures accelerate the rate of the Williamson ether synthesis side reaction.
-
Controlled Reagent Addition: A slow, dropwise addition of tosyl chloride to the diethylene glycol solution helps to ensure that the tosylation reaction occurs preferentially over intermolecular side reactions.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times, as this can increase the likelihood of byproduct formation.
-
Stoichiometry: Use a precise stoichiometry of reagents. While a slight excess of tosyl chloride is often used to ensure complete ditosylation, a large excess can lead to side reactions.
-
Issue 2: Low Yield of the Desired Product and Presence of Multiple Spots on TLC
-
Question: My reaction is giving a low yield of this compound, and the TLC plate shows multiple spots, some of which are difficult to separate. What are the likely side products and how can I minimize them?
-
Answer: A low yield and multiple spots on TLC suggest the presence of side products. Besides polymerization, a common byproduct is the corresponding alkyl chloride.[2] This occurs when the chloride ion, a byproduct of the reaction between the alcohol and tosyl chloride, displaces the newly formed tosylate group.
To address this and improve your yield, you can:
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Optimize the Base: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced during the reaction.[3] The choice and purity of the base are critical.
-
Maintain Anhydrous Conditions: Water will react with tosyl chloride, reducing its effective concentration and leading to the formation of p-toluenesulfonic acid, which can complicate the reaction and purification.[4] Ensure all glassware, solvents, and reagents are scrupulously dry.
-
Purification Strategy: If side products do form, careful purification is necessary. Flash column chromatography on silica gel is a common method. The choice of eluent is critical for good separation.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble purifying this compound. The product seems to be degrading on the silica gel column. What can I do?
-
Answer: Tosylates can sometimes be sensitive to acidic conditions, and silica gel is slightly acidic. This can lead to degradation during column chromatography.
Here are some tips for successful purification:
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base, such as 1% triethylamine.[4]
-
Work Quickly: Do not let the product sit on the column for an extended period.
-
Alternative Purification Methods: If column chromatography is consistently problematic, consider recrystallization from an appropriate solvent system.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most likely structure of the polymeric byproduct?
-
A1: The polymeric byproduct is most likely a polyether formed through repeated intermolecular Williamson ether synthesis. The repeating unit would be -(CH₂CH₂OCH₂CH₂O)-.
-
-
Q2: At what temperature should I run my tosylation reaction to avoid polymerization?
-
A2: It is highly recommended to conduct the reaction at low temperatures, typically between 0 °C and room temperature.[4] For sensitive substrates or when polymerization is a known issue, running the reaction at 0 °C or even lower is advisable.
-
-
Q3: What is the best way to monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most common and effective method. You can monitor the disappearance of the starting diethylene glycol and the appearance of the product spot.
-
-
Q4: How can I characterize the polymeric byproduct if it forms?
-
A4: You can use a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the repeating ether units of the polymer.[5]
-
Gel Permeation Chromatography (GPC): GPC is an excellent technique for determining the molecular weight and molecular weight distribution of the polymer, confirming the presence of high molecular weight species.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the characteristic C-O-C ether stretches.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Polymer Formation
This protocol is designed to minimize the formation of polymeric byproducts by carefully controlling the reaction conditions.
Materials:
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Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
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Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
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Anhydrous sodium sulfate
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Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diethylene glycol (1.0 eq.) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous pyridine or triethylamine (2.2 eq.) to the cooled solution.
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Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (2.1 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add the TsCl solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into cold dilute HCl to neutralize the excess base. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent).
Data Presentation
Table 1: Effect of Reaction Temperature on Byproduct Formation
| Temperature (°C) | Desired Product Yield (%) | Polymeric Byproduct (%) | Alkyl Chloride Byproduct (%) |
| 0 | High | Low | Low |
| 25 (Room Temp) | Moderate | Moderate | Moderate |
| 50 | Low | High | High |
Note: This table presents a qualitative summary based on established principles of reaction kinetics. Actual yields may vary depending on other reaction parameters.
Visualizations
Caption: Logical relationship of byproduct formation pathways.
Caption: Experimental workflow for minimizing byproducts.
References
Diethylene glycol ditosylate storage and degradation issues
Welcome to the technical support center for diethylene glycol ditosylate. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1] It is crucial to protect it from moisture to prevent hydrolysis.[2] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended for long-term stability.[2][3]
Q2: What materials are incompatible with this compound?
A2: You should avoid contact with strong oxidizing agents, strong acids, and metals.[2][4] These substances can cause decomposition or unwanted reactions.
Q3: Is this compound sensitive to moisture?
A3: Yes, it is hygroscopic and sensitive to moisture.[2][5] Exposure to moist air or water can lead to hydrolysis of the tosylate groups, degrading the compound.[2]
Degradation
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway is hydrolysis. The tosylate groups are excellent leaving groups, and in the presence of water, the ester linkages can be cleaved. This hydrolysis will yield diethylene glycol and p-toluenesulfonic acid. At elevated temperatures, thermal decomposition can occur, leading to the release of carbon oxides (CO, CO2) and sulfur oxides (SOx).[4][6]
Q5: I suspect my this compound has degraded. How can I check its purity?
A5: You can assess the purity of your compound using standard analytical techniques. A melting point determination is a quick and easy first step; pure this compound has a melting point of 87-89 °C.[1][7] Any significant deviation or a broad melting range may indicate impurities. For a more detailed analysis, techniques like ¹H NMR spectroscopy can be used to check for the presence of diethylene glycol or p-toluenesulfonic acid.
Experimental Use
Q6: Why isn't my nucleophilic substitution reaction with this compound going to completion?
A6: Incomplete conversion in reactions involving tosylates can be due to several factors. Ensure your nucleophile is strong enough and used in an appropriate stoichiometric amount. The reaction solvent plays a critical role; polar aprotic solvents like DMF or DMSO are often suitable for SN2 reactions. Additionally, ensure that your starting material has not degraded due to improper storage.
Q7: I am observing unexpected side products in my reaction. What could be the cause?
A7: Tosylates can undergo elimination reactions (E2) in the presence of a strong, sterically hindered base, competing with the desired substitution (SN2) reaction.[8] If your nucleophile is also a strong base, this could be a potential source of side products. Consider the reaction temperature, as higher temperatures can favor elimination.
Troubleshooting Guides
Issue: Poor Yield in a Nucleophilic Substitution Reaction
This guide helps you troubleshoot and improve the yield of your nucleophilic substitution reaction using this compound.
Caption: Workflow for troubleshooting poor yields.
Quantitative Data Summary
| Property | Value | Source(s) |
| Physical State | Solid | [1][7] |
| Appearance | Off-White Solid | [1] |
| Molecular Formula | C₁₈H₂₂O₇S₂ | [1][9] |
| Molecular Weight | 414.49 g/mol | [1][7] |
| Melting Point | 87-89 °C | [1][7] |
| Storage Temperature | Room Temperature | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for preparing this compound from diethylene glycol and p-toluenesulfonyl chloride.[1]
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve diethylene glycol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Add pyridine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in the anhydrous solvent to the flask over 20-30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Separate the organic phase. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from a mixture of dichloromethane and methanol) to yield this compound as a solid.[1]
Caption: General workflow for DEGDT synthesis.
Protocol 2: General Nucleophilic Substitution (SN2)
This protocol outlines a general procedure for using this compound as an electrophile in an SN2 reaction.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
Dissolve the this compound in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the nucleophile to the solution. The stoichiometry will depend on whether mono- or di-substitution is desired.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous workup to remove the solvent and unreacted nucleophile.
-
Extract the product into a suitable organic solvent.
-
Dry the combined organic extracts, evaporate the solvent, and purify the product using column chromatography or recrystallization.
Visualized Pathways
Caption: Hydrolysis of this compound.
Caption: SN2 reaction with a nucleophile (Nu⁻).
References
- 1. DIETHYLENE GLYCOL BIS(P-TOLUENESULFONATE) | 7460-82-4 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. meglobal.biz [meglobal.biz]
- 7. Diethylene glycol di(p-toluenesulfonate) 98 7460-82-4 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Purity Assessment of Diethylene Glycol Ditosylate via ¹H NMR Spectroscopy
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the interpretation of ¹H NMR spectra for assessing the purity of diethylene glycol ditosylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: In a typical ¹H NMR spectrum of pure this compound recorded in deuterated chloroform (CDCl₃), you should observe five distinct signals. The aromatic protons of the tosyl groups appear as two doublets. The methylene protons of the diethylene glycol chain appear as two triplets, and the methyl protons of the tosyl groups appear as a singlet. The expected chemical shifts (δ) in ppm, multiplicities, and integrations are summarized in the table below.
Q2: My spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your ¹H NMR spectrum likely indicate the presence of impurities. Common impurities in the synthesis of this compound include unreacted starting materials (diethylene glycol, p-toluenesulfonyl chloride), by-products (diethylene glycol monotosylate), or residual solvents (e.g., pyridine, dichloromethane). Refer to the impurity table below to identify these signals.
Q3: The integration values for my signals are not in the correct ratio. What does this mean?
A3: Incorrect integration ratios suggest the presence of impurities or incomplete reaction. For example, if the integration of the aromatic protons is lower than expected relative to the methylene protons, it could indicate the presence of unreacted diethylene glycol. Conversely, a higher than expected integration for the aromatic and methyl signals of the tosyl group might suggest the presence of residual p-toluenesulfonyl chloride.
Q4: The baseline of my spectrum is distorted. How can I fix this?
A4: A distorted baseline can be caused by several factors, including poor shimming of the NMR magnet, the presence of solid particles in the NMR tube, or a high concentration of the sample. Ensure the magnet is properly shimmed before acquiring the spectrum. Filter your sample solution if it appears cloudy. If the sample concentration is too high, dilute it and re-acquire the spectrum.
Q5: The signals for the methylene protons are not well-resolved triplets. Why is that?
A5: Poor resolution of the triplet signals for the methylene protons can occur if the sample concentration is too high, leading to viscosity-induced line broadening. Additionally, inadequate shimming can also lead to poor resolution. Try diluting your sample and re-shimming the instrument.
Data Presentation
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to SO₂) | ~7.8 | Doublet (d) | 4H |
| Aromatic H (meta to SO₂) | ~7.3 | Doublet (d) | 4H |
| -CH₂-OTs | ~4.1 | Triplet (t) | 4H |
| -CH₂-O-CH₂- | ~3.6 | Triplet (t) | 4H |
| Ar-CH₃ | ~2.4 | Singlet (s) | 6H |
Table 2: Characteristic ¹H NMR Signals of Common Impurities in CDCl₃
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Diethylene Glycol | ~3.7, ~3.6, variable (OH) | Multiplet, Singlet |
| p-Toluenesulfonyl Chloride | ~7.8, ~7.4, ~2.5 | Doublet, Singlet |
| Pyridine | ~8.6, ~7.6, ~7.2 | Multiplets |
| Diethylene Glycol Monotosylate | Signals similar to both the product and diethylene glycol | - |
| Dichloromethane (residual solvent) | ~5.3 | Singlet |
| Water | ~1.6 | Singlet |
Experimental Protocols
Sample Preparation for ¹H NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you can gently warm the vial. If particulates are visible, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spinner turbine, place it in the NMR spectrometer, and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Mandatory Visualization
Logical Workflow for Purity Assessment
The following diagram illustrates the decision-making process for interpreting the ¹H NMR spectrum of this compound for purity assessment.
Caption: Workflow for ¹H NMR based purity assessment of this compound.
Validation & Comparative
Comparing the reactivity of Diethylene glycol ditosylate with other tosylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of diethylene glycol ditosylate against other common tosylates, supported by established chemical principles. Due to the scarcity of directly comparable kinetic data in published literature, this guide presents a framework for understanding the relative reactivities and provides detailed experimental protocols for researchers to generate their own comparative data.
Understanding Tosylate Reactivity in Nucleophilic Substitution
Tosylate (p-toluenesulfonate) is an excellent leaving group in nucleophilic substitution (SN2) reactions. This is because the negative charge of the resulting tosylate anion is delocalized through resonance, making it a stable, weak base. The general reactivity of tosylates is influenced by several factors, including steric hindrance at the reaction center, the nature of the nucleophile, and the solvent.
When comparing glycol ditosylates, the primary structural difference lies in the length and flexibility of the glycol chain. This can influence the rate of both intermolecular and intramolecular reactions. For instance, in the synthesis of crown ethers, the chain length is a critical determinant of the ring size.
Comparative Reactivity Data
| Tosylate | Structure | Relative Rate Constant (k_rel) | Expected Reactivity Trend |
| Ethylene Glycol Ditosylate | TsO-CH₂CH₂-OTs | 1.00 | Baseline for comparison. The two tosylate groups are in close proximity. |
| This compound | TsO-CH₂CH₂-O-CH₂CH₂-OTs | 0.95 | Slightly lower reactivity compared to ethylene glycol ditosylate due to increased chain length and flexibility, which can lead to a slightly more sterically hindered approach of the nucleophile. |
| Propylene Glycol Ditosylate | TsO-CH₂(CH₃)CH-OTs | 0.85 | Lower reactivity due to the secondary nature of one of the tosylate groups, leading to increased steric hindrance. |
| 1,4-Butanediol Ditosylate | TsO-(CH₂)₄-OTs | 0.98 | Reactivity is expected to be similar to ethylene glycol ditosylate, with minor differences due to the longer, more flexible chain. |
Note: The relative rate constants are hypothetical and for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
To generate precise comparative data, a well-controlled kinetic experiment is necessary. Below are detailed protocols for the synthesis of glycol ditosylates and a method for comparing their reactivity in a nucleophilic substitution reaction.
Protocol 1: Synthesis of Glycol Ditosylates
Objective: To synthesize various glycol ditosylates from their corresponding diols.
Materials:
-
Appropriate glycol (e.g., diethylene glycol, ethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the glycol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain the pure ditosylate.
Protocol 2: Comparative Kinetics of Nucleophilic Substitution
Objective: To compare the reaction rates of different glycol ditosylates with a nucleophile (e.g., piperidine) using HPLC analysis.
Materials:
-
This compound and other synthesized glycol ditosylates
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Thermostatted reaction vials
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each glycol ditosylate (e.g., 0.1 M) in acetonitrile.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in acetonitrile.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted vial at a constant temperature (e.g., 50 °C), add a known volume of the ditosylate stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution. The final concentrations should be, for example, 0.05 M ditosylate and 0.5 M piperidine.
-
-
Reaction Monitoring:
-
Immediately after adding the piperidine, start the timer and begin collecting data points.
-
Using an autosampler, inject aliquots of the reaction mixture into the HPLC system at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
HPLC Analysis:
-
Develop an HPLC method to separate the starting ditosylate, the product(s), and the internal standard. A typical mobile phase could be a gradient of acetonitrile and water.
-
Monitor the disappearance of the starting ditosylate peak area relative to the internal standard peak area over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the ditosylate (ln[Ditosylate]) versus time.
-
For a pseudo-first-order reaction (with a large excess of piperidine), the plot should be linear.
-
The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated rate constants for each of the different glycol ditosylates to determine their relative reactivities.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: SN2 reaction mechanism of a tosylate.
Caption: Experimental workflow for comparing tosylate reactivity.
A Head-to-Head Comparison: Diethylene Glycol Ditosylate vs. Diethylene Glycol Dimesylate in Synthesis
In the realm of organic synthesis, particularly in the construction of macrocycles, crown ethers, and complex molecular architectures, the choice of activating groups is paramount to achieving desired outcomes. Diethylene glycol ditosylate and diethylene glycol dimesylate are bifunctional alkylating agents that serve as valuable building blocks, enabling chemists to introduce a flexible three-oxygen ethereal chain. Both reagents transform the terminal hydroxyl groups of diethylene glycol into excellent leaving groups, facilitating nucleophilic substitution reactions. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic strategy.
Core Principle: The Leaving Group Showdown (Tosylate vs. Mesylate)
The fundamental difference between the two reagents lies in the nature of the sulfonate ester leaving group. The tosylate (Ts) group is derived from p-toluenesulfonic acid, while the mesylate (Ms) group comes from methanesulfonic acid. The efficacy of a leaving group is directly related to the stability of the anion formed upon its departure; a more stable anion is a weaker base and thus a better leaving group. This stability can be quantified by the pKa of the corresponding conjugate acid.
Mesylates are generally considered slightly better leaving groups than tosylates. This is because methanesulfonic acid is a slightly stronger acid than p-toluenesulfonic acid, indicating that the mesylate anion is marginally more stable. The practical implication is that diethylene glycol dimesylate will typically react faster than this compound in nucleophilic substitution (Sₙ2) reactions under identical conditions.
Quantitative Comparison of Leaving Group Ability
The following table summarizes the key quantitative data that informs the relative reactivity of tosylate and mesylate groups.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Reaction Rate |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | 0.7 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | 1.0 |
Data is based on standardized systems and may vary based on specific reaction conditions.
Physicochemical Properties
While their reactivity differs slightly, their physical forms are also distinct, which can have practical implications for handling and storage.
| Property | This compound | Diethylene Glycol Dimesylate |
| CAS Number | 7460-82-4 | 34604-52-9 |
| Molecular Formula | C₁₈H₂₂O₇S₂ | C₆H₁₄O₇S₂ |
| Molecular Weight | 414.49 g/mol | 262.30 g/mol |
| Appearance | White crystalline solid | White to beige solid |
| Melting Point | 87-89 °C | 55-58 °C |
Performance in Macrocyclization Reactions
Both reagents are extensively used as electrophiles in Williamson ether synthesis-type reactions to construct macrocycles. In a typical reaction, a diol is deprotonated with a strong base (e.g., K₂CO₃, NaH) to form a dialkoxide, which then displaces the sulfonate groups on either this compound or dimesylate to form the cyclic ether.
The higher reactivity of the dimesylate may be advantageous for reactions with less reactive nucleophiles or when lower reaction temperatures are desired. Conversely, the slightly lower reactivity and higher stability of the ditosylate can be beneficial in complex syntheses where side reactions are a concern, offering a greater degree of control.
Supporting Experimental Data
| Reagent | Reaction | Conditions | Yield | Reference |
| This compound | Synthesis of a macrocyclic tetralactone | Bolaamphiphile diacid, K₂CO₃, dry Acetonitrile (ACN) | 90% | [Journal of Chemical and Pharmaceutical Research, 2015, 7(3):98-103] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the tosylation of diethylene glycol.
Materials:
-
Diethylene glycol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.1 eq)
-
Pyridine or Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1N HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve diethylene glycol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.2 eq) to the solution and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (2.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold 1N HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain pure this compound as a white crystalline solid.
Protocol 2: Representative Synthesis of Diethylene Glycol Dimesylate
This is a general and representative protocol based on standard mesylation procedures.
Materials:
-
Diethylene glycol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (2.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Ammonium chloride solution, saturated
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve diethylene glycol (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) via syringe, followed by the dropwise addition of methanesulfonyl chloride (2.1 eq). A white precipitate (triethylamine hydrochloride) will form.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure diethylene glycol dimesylate.
Summary and Recommendations
Both this compound and dimesylate are highly effective reagents for introducing the diethylene glycol moiety into molecules via nucleophilic substitution. The choice between them is a nuanced decision based on the specific requirements of the synthetic route.
-
Choose Diethylene Glycol Dimesylate when higher reactivity is needed. This is ideal for reactions with weak nucleophiles, for syntheses that require lower temperatures to maintain the stability of other functional groups, or when faster reaction times are a priority.
-
Choose this compound when greater stability and control are desired. Its slightly lower reactivity can minimize side reactions. The tosyl group's larger steric bulk may also influence regioselectivity in certain asymmetric syntheses. Furthermore, p-toluenesulfonyl chloride is often less expensive and easier to handle than methanesulfonyl chloride, which can be a practical consideration.
Ultimately, the decision rests on a careful balance of reactivity, stability, steric factors, and practical laboratory considerations. For most standard applications, both reagents will perform well, but for challenging or sensitive substrates, the subtle yet significant differences between the mesylate and tosylate leaving groups can be leveraged to optimize the synthetic outcome.
Spectroscopic analysis (NMR, IR, MS) of synthesized Diethylene glycol ditosylate
A comprehensive spectroscopic comparison of synthesized diethylene glycol ditosylate with triethylene glycol ditosylate, providing researchers with key data for compound characterization and quality control.
This guide presents a detailed spectroscopic analysis of this compound, a common intermediate in organic synthesis, particularly in the formation of crown ethers, cryptands, and as a linker in various molecular constructs. For comparative purposes, the spectroscopic data of triethylene glycol ditosylate is also presented. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification and differentiation of these homologous tosylated glycols.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound and triethylene glycol ditosylate.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.78 | d | 4H | Ar-H (ortho to SO₂) |
| 7.35 | d | 4H | Ar-H (meta to SO₂) | |
| 4.09 | t | 4H | -O-CH₂-CH₂-OTs | |
| 3.60 | t | 4H | -O-CH₂-CH₂-OTs | |
| 2.45 | s | 6H | Ar-CH₃ | |
| Triethylene Glycol Ditosylate | 7.79 | d | 4H | Ar-H (ortho to SO₂) |
| 7.34 | d | 4H | Ar-H (meta to SO₂) | |
| 4.11 | t | 4H | -O-CH₂-CH₂-OTs | |
| 3.65 | t | 4H | -O-CH₂-CH₂-O- | |
| 3.56 | s | 4H | -O-CH₂-CH₂-O- | |
| 2.44 | s | 6H | Ar-CH₃ |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 144.9 | Ar-C (para to CH₃) |
| 132.8 | Ar-C -SO₂ | |
| 129.9 | Ar-C H (meta to SO₂) | |
| 127.9 | Ar-C H (ortho to SO₂) | |
| 69.1 | -O-C H₂-CH₂-OTs | |
| 68.6 | -O-CH₂-C H₂-OTs | |
| 21.6 | Ar-C H₃ | |
| Triethylene Glycol Ditosylate | 144.8 | Ar-C (para to CH₃) |
| 132.9 | Ar-C -SO₂ | |
| 129.8 | Ar-C H (meta to SO₂) | |
| 127.9 | Ar-C H (ortho to SO₂) | |
| 70.6 | -O-C H₂-CH₂-O- | |
| 69.1 | -O-C H₂-CH₂-OTs | |
| 68.6 | -O-CH₂-C H₂-OTs | |
| 21.6 | Ar-C H₃ |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 414.1 (M+) | 259, 172, 155, 91 |
| Triethylene Glycol Ditosylate | 458.1 (M+) | 303, 216, 172, 155, 91 |
Experimental Protocols
Synthesis of this compound
A solution of diethylene glycol (1 equivalent) in pyridine is cooled in an ice bath. p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the mixture is poured into ice-cold water and extracted with dichloromethane. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, affords the purified this compound.
Synthesis of Triethylene Glycol Ditosylate
Triethylene glycol (1 equivalent) is dissolved in pyridine and the solution is cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 equivalents) is added slowly to the stirred solution. The reaction is allowed to proceed at room temperature for 16-24 hours. The workup procedure is similar to that of this compound, involving precipitation in water, extraction, a series of washes, drying, and solvent evaporation. The final product is purified by recrystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
IR Spectroscopy: Infrared spectra were predicted based on characteristic functional group frequencies.
Visualization of Experimental Workflow and Data Comparison
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis, and the logical relationship for comparing the obtained data.
Caption: General workflow for the synthesis and spectroscopic characterization of glycol ditosylates.
Caption: Logical relationship for the comparative analysis of spectroscopic data between the two synthesized compounds.
Analysis and Interpretation
¹H NMR: The ¹H NMR spectra of both this compound and triethylene glycol ditosylate show characteristic signals for the tosyl group protons in the aromatic region (7.3-7.8 ppm) and the methyl protons around 2.45 ppm. The key differentiating signals are in the aliphatic region. This compound exhibits two triplets corresponding to the two chemically non-equivalent methylene groups. In contrast, triethylene glycol ditosylate shows three distinct sets of signals for its methylene groups, including a singlet for the central ethylene glycol unit, providing a clear distinction between the two.
¹³C NMR: The ¹³C NMR spectra are also very informative. Both compounds display signals for the aromatic carbons of the tosyl group and the methyl carbon. The number and chemical shifts of the signals for the aliphatic carbons are diagnostic. This compound shows two signals for its two types of methylene carbons, whereas triethylene glycol ditosylate exhibits three distinct signals, confirming the longer polyether chain.
Mass Spectrometry: The mass spectra of both compounds show the expected molecular ion peaks. The fragmentation patterns are also characteristic. The presence of fragments corresponding to the tosyl group (m/z 155 and 91) is a common feature. The key difference lies in the fragments resulting from the cleavage of the polyether chain, which will differ in mass by 44 units (the mass of an ethylene glycol unit), allowing for unambiguous identification.
IR Spectroscopy: While experimental spectra were not available, the expected IR spectra for both compounds would be dominated by the strong and characteristic absorptions of the sulfonate group. Key expected vibrational bands include:
-
S=O asymmetric stretching: ~1350 cm⁻¹
-
S=O symmetric stretching: ~1175 cm⁻¹
-
S-O-C stretching: ~1000-900 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1480 cm⁻¹
The overall IR spectra of the two compounds are expected to be very similar, with subtle differences in the C-O-C stretching region due to the different lengths of the polyether chain.
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison between this compound and triethylene glycol ditosylate. The distinct patterns observed in the ¹H and ¹³C NMR spectra, particularly in the aliphatic region, serve as the most reliable method for differentiating between these two closely related compounds. Mass spectrometry further supports their identification through their unique molecular ions and fragmentation patterns. This comparative guide serves as a valuable resource for researchers, enabling confident characterization and quality assessment of these important synthetic intermediates.
Purity Analysis of Diethylene Glycol Ditosylate: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like Diethylene Glycol Ditosylate is a critical step in the quality control process. The choice of analytical technique is paramount for accurate and reliable results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering insights into their respective methodologies and performance characteristics.
This compound is a non-volatile and thermally labile compound, making HPLC the more suitable and widely applicable technique for its purity analysis. The presence of two tosylate groups, which are strong chromophores, allows for sensitive detection using UV spectrophotometry in HPLC. In contrast, the high boiling point and potential for thermal degradation of this compound make direct analysis by GC challenging without derivatization.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
HPLC is a versatile and powerful technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds.[1][2] Its suitability for this compound stems from the compound's inherent properties.
Advantages of HPLC for this compound Analysis:
-
Ambient Temperature Analysis: HPLC operates at or near room temperature, preventing the thermal degradation of the analyte.[3][4]
-
High Sensitivity: The tosylate groups in the molecule are strong UV absorbers, enabling highly sensitive detection with a UV detector.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of this compound from its potential impurities.[2]
-
Robustness: HPLC methods are generally robust and can be validated for routine quality control testing.
A simple and reliable HPLC method can be developed for the simultaneous quantitative analysis of diethylene glycol (DEG) and propylene glycol (PG) in pharmaceutical products by precolumn derivatization.[5][6] For instance, a method using a C18 analytical column and a mobile phase of potassium phosphate buffer and acetonitrile has been successfully developed.[5][6] While this method is for DEG and PG, a similar approach could be adapted for this compound, likely without the need for derivatization due to its inherent UV activity.
Gas Chromatography (GC): A Challenging Alternative
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Direct analysis of this compound by GC is problematic due to its high molecular weight and low volatility. The high temperatures required to volatilize the compound in the GC inlet could lead to its degradation, yielding inaccurate purity profiles.
However, with appropriate derivatization to increase volatility and thermal stability, GC could potentially be used. This adds complexity and potential for error in the sample preparation step. For related compounds like diethylene glycol (DEG), GC is a widely used and suitable technique.[8] The United States Pharmacopoeia (USP) specifies GC-FID as the most appropriate analytical method to detect and quantify impurities like ethylene glycol and diethylene glycol in polyethylene glycol (PEG).[9]
Challenges of GC for this compound Analysis:
-
Thermal Instability: The compound may degrade at the high temperatures used in GC.[1]
-
Low Volatility: Requires high inlet temperatures, which can exacerbate degradation.[1]
-
Derivatization Requirement: Sample derivatization is likely necessary, adding complexity and potential for analytical error.
Comparative Overview: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7] |
| Applicability to this compound | Highly suitable due to non-volatility and UV absorbance. | Challenging due to low volatility and thermal lability; likely requires derivatization. |
| Typical Run Time | Generally 10-60 minutes.[3] | Typically faster than HPLC for suitable compounds.[1][3] |
| Sensitivity | High, especially with a UV detector due to the tosylate chromophores. | Can be very high, especially with detectors like FID or MS.[7] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[3] | Generally lower initial investment and operating costs.[3] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require complex derivatization to increase volatility. |
Experimental Protocols
While a specific, validated method for this compound was not found in the initial search, the following are examples of typical starting conditions for HPLC and GC analysis of related compounds, which can be adapted and optimized.
Example HPLC Protocol for a Related Compound (Diethylene Glycol) A simple and reliable HPLC method was developed for the simultaneous quantitative analysis of diethylene glycol (DEG) and propylene glycol (PG) in pharmaceutical products by precolumn derivatization.[5][6]
For this compound, a similar C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be a good starting point. Detection would be highly effective around 230-240 nm due to the tosylate groups.
Example GC Protocol for a Related Compound (Diethylene Glycol) The FDA has developed and validated a GC-MS method for the detection and quantitation of DEG and ethylene glycol (EG) in pharmaceutical products.[10]
-
Column: DB-WAX, 30-m x 0.25-mm I.D. x 0.25-µm film or equivalent.[10]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C for 5 minutes, then ramped at 10°C/minute to 245°C and held for 4 minutes.[8]
-
Detector: Mass Spectrometry (MS) or Flame Ionization Detector (FID).[10]
Workflow for Purity Analysis
The following diagram illustrates a general workflow for the purity analysis of a pharmaceutical compound like this compound, applicable to both HPLC and GC.
Caption: General Workflow for Purity Analysis.
Conclusion
For the purity analysis of this compound, HPLC is the demonstrably superior technique. Its ability to handle non-volatile and thermally labile compounds at ambient temperatures, coupled with the strong UV absorbance of the tosylate groups, allows for a straightforward, sensitive, and reliable method. While GC is a powerful tool for volatile compounds and is used for related glycols, its application to this compound is hampered by the compound's physical properties, necessitating a more complex and potentially less accurate derivatization step. Therefore, for researchers and drug development professionals requiring accurate purity determination of this compound, HPLC is the recommended analytical method.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. cdn.who.int [cdn.who.int]
- 9. azom.com [azom.com]
- 10. fda.gov [fda.gov]
A Comparative Guide to Alternatives for Diethylene Glycol Ditosylate in Flexible Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of flexible linkers is a critical aspect of designing advanced therapeutics and research tools, including Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized biomolecules. Diethylene glycol ditosylate has traditionally been a staple reagent for introducing short, flexible ethylene glycol units. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of alternative linkers with enhanced efficiency, stability, and versatility. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform the rational design of your next-generation conjugates.
Executive Summary
This compound is a homobifunctional linker that reacts with nucleophiles such as amines and thiols via nucleophilic substitution. While effective for creating flexible spacers, its reactivity can be sluggish, and the reaction conditions may not always be compatible with sensitive biomolecules. Modern alternatives offer significant advantages in terms of reaction specificity, kinetics, and the stability of the resulting conjugate. This guide focuses on three principal classes of alternatives:
-
Polyethylene Glycol (PEG) Linkers with Activated End Groups: These linkers offer improved hydrophilicity and biocompatibility. By employing more reactive end groups like N-hydroxysuccinimide (NHS) esters or maleimides, they provide faster and more specific conjugation to amines and thiols, respectively.
-
Homobifunctional N-Hydroxysuccinimide (NHS) Ester Linkers: These reagents are highly efficient for crosslinking primary amines, such as those found on lysine residues in proteins, forming stable amide bonds.
-
Click Chemistry Linkers: This category, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a paradigm shift in bioconjugation, offering unparalleled reaction speed, specificity (bioorthogonality), and the formation of a highly stable triazole linkage.
Comparative Performance of Flexible Linkers
The choice of a linker significantly impacts the physicochemical properties, stability, and biological activity of the final conjugate. The following tables provide a quantitative comparison of this compound and its alternatives.
Table 1: Comparison of Linker Synthesis and Conjugation Performance
| Linker Type | Typical Synthesis Yield | Conjugation Reaction Time | Conjugation Efficiency (Typical) | Target Functional Group |
| This compound | 80-90% | 2-24 hours | Moderate to Good | Amines, Thiols, Hydroxyls |
| Homobifunctional NHS Ester | 70-85% | 30-60 minutes | Good to Excellent | Primary Amines |
| Homobifunctional Maleimide | 60-80% | 1-4 hours | Excellent | Thiols |
| Click Chemistry (Alkyne/Azide) | >90% | 1-4 hours | Excellent | Bioorthogonal (Alkyne/Azide) |
Data synthesized from multiple sources for comparative purposes. Actual values can vary based on specific substrates and reaction conditions.
Table 2: Stability of the Resulting Linkage
| Linkage Formed | Formed From | Hydrolytic Stability | Enzymatic Stability | Redox Stability |
| Secondary Amine/Thioether | This compound | High | High | High |
| Amide Bond | NHS Ester + Amine | High | Susceptible to proteases | High |
| Thioether (Thiosuccinimide) | Maleimide + Thiol | Moderate (prone to retro-Michael addition)[1] | High | Susceptible to reducing agents |
| 1,2,3-Triazole | Click Chemistry (CuAAC) | Very High[2] | Very High[2] | High[2] |
This table provides a qualitative comparison of linkage stability under physiological conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of these linkers.
Protocol 1: Synthesis of this compound
This protocol describes the tosylation of diethylene glycol.
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve diethylene glycol (1 equivalent) in pyridine in a round-bottom flask cooled in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.[3]
Protocol 2: Synthesis of a Homobifunctional NHS Ester Linker (e.g., Disuccinimidyl Suberate - DSS)
This protocol outlines the synthesis of a common amine-reactive crosslinker.
Materials:
-
Suberic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve suberic acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in ethyl acetate or DCM in a round-bottom flask.
-
Cool the mixture in an ice bath and add DCC or EDC (2.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent to yield pure disuccinimidyl suberate.
Protocol 3: Protein Crosslinking with a Homobifunctional NHS Ester
This protocol describes the crosslinking of primary amines in a protein sample.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
Homobifunctional NHS ester crosslinker (e.g., DSS).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column.
Procedure:
-
Prepare a stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF immediately before use.
-
Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of the crosslinker to the protein).[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.
-
Remove excess crosslinker and byproducts using a desalting column.
-
Analyze the crosslinked protein sample by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 4: Protein Labeling with a Maleimide Linker
This protocol details the conjugation of a maleimide-activated linker to free thiol groups on a protein.
Materials:
-
Protein with accessible cysteine residues in a degassed, amine-free buffer at pH 6.5-7.5.
-
Maleimide-functionalized reagent.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced).
-
Desalting column.
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to prepare a stock solution.[5]
-
Add the maleimide stock solution to the protein solution (a 10-20 fold molar excess of maleimide is a common starting point).[5]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[5]
-
Purify the labeled protein using a desalting column or dialysis to remove unreacted maleimide.
-
Characterize the conjugate to determine the degree of labeling.
Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general method for "clicking" an azide-modified biomolecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule in a suitable buffer.
-
Alkyne-functionalized molecule.
-
Copper(II) sulfate (CuSO₄) solution.
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution.
-
Freshly prepared sodium ascorbate solution.
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-functionalized molecule in buffer.
-
Prepare a premixed solution of CuSO₄ and the stabilizing ligand.[6]
-
Add the premixed CuSO₄/ligand solution to the biomolecule mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
Mix gently and incubate at room temperature for 1-4 hours. Protect from light if using light-sensitive molecules.[6]
-
Purify the final conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.[6]
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the reaction pathways and experimental workflows.
Caption: Synthetic and conjugation pathways for different flexible linkers.
Caption: Workflow for assessing the in vitro stability of bioconjugates.
Conclusion
While this compound remains a viable option for introducing short, flexible linkers, the advancements in bioconjugation chemistry have provided a superior toolkit for researchers. PEG-based linkers with activated end groups, such as NHS esters and maleimides, offer enhanced hydrophilicity and more efficient and specific conjugation to amines and thiols, respectively. For applications demanding the utmost in stability and bioorthogonality, click chemistry stands out as the premier choice. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired site of conjugation, and the required in vivo stability of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in the design and synthesis of next-generation bioconjugates.
References
Diethylene Glycol Ditosylate in Williamson Ether Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century and a half, remains a vital reaction for the formation of ethers, including complex molecules and polymers. In this guide, we provide a comparative analysis of diethylene glycol ditosylate and its common alternatives as electrophiles in this fundamental reaction. This guide is intended to assist researchers in selecting the optimal reagents and conditions for their synthetic needs by presenting supporting experimental data, detailed protocols, and a clear visualization of the reaction workflow.
Performance Comparison of Diethylene Glycol Derivatives
The efficacy of a Williamson ether synthesis is significantly influenced by the nature of the leaving group on the electrophile. In the context of difunctional reagents like diethylene glycol derivatives, this choice impacts reaction rates, yields, and overall efficiency. Tosylates, such as this compound, are excellent leaving groups due to the ability of the sulfonate group to stabilize a negative charge through resonance.[1][2] This makes them highly effective in SN2 reactions.[1][3]
Here, we present a comparative summary of this compound and its common alternatives: diethylene glycol dimesylate, diethylene glycol dibromide, and diethylene glycol dichloride. The data is based on established principles of leaving group ability in SN2 reactions and supported by findings in the synthesis of related compounds.
| Reagent | Leaving Group | Relative Reactivity (Qualitative) | Typical Yield (%) | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Tosylate (-OTs) | Very High | 70-95% | 50-100°C, 1-8 h in DMF or MeCN | Excellent leaving group, stable starting material.[4][5] | Higher molecular weight, may require slightly higher temperatures than mesylates. |
| Diethylene glycol dimesylate | Mesylate (-OMs) | Very High | 70-95% | 50-100°C, 1-8 h in DMF or MeCN | Excellent leaving group, slightly more reactive than tosylates in some cases. | Starting mesyl chloride can be less stable than tosyl chloride. |
| Diethylene glycol dibromide | Bromide (-Br) | High | 50-80% | 50-100°C, 2-12 h in DMF or MeCN | Good leaving group, often more readily available than sulfonates. | Less reactive than tosylates and mesylates, potential for side reactions. |
| Diethylene glycol dichloride | Chloride (-Cl) | Moderate | 40-70% | 60-120°C, 4-24 h in DMF or MeCN | Cost-effective. | Least reactive halide, requires more forcing conditions which can lead to byproducts. |
Note: The typical yields and reaction conditions are generalized from various Williamson ether syntheses and may vary depending on the specific nucleophile and reaction setup.
Experimental Protocol: Synthesis of Dibenzo-18-Crown-6
This protocol details the synthesis of a crown ether using this compound, a classic application of this reagent in Williamson ether synthesis.
Materials:
-
Catechol
-
Potassium Hydroxide (KOH)
-
This compound
-
n-Butanol
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
A solution of catechol (1.0 equivalent) in n-butanol is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Potassium hydroxide (2.0 equivalents) is added to the solution, and the mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for 2 hours.
-
A solution of this compound (1.0 equivalent) in a 1:1 mixture of n-butanol and toluene is added dropwise to the refluxing solution over a period of 4 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.
-
The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a mixture of chloroform and water. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude product, which is then purified by recrystallization from a suitable solvent such as methanol to give dibenzo-18-crown-6.
Reaction Mechanism and Workflow
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] The first step involves the deprotonation of an alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide). This is typically achieved using a strong base. The alkoxide then attacks the electrophilic carbon of the alkylating agent, in this case, this compound, displacing the tosylate leaving group in a concerted step.
Below is a generalized workflow for a Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
A comparative study of different bases for the synthesis of Diethylene glycol ditosylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Diethylene Glycol Ditosylate Synthesis
The synthesis of this compound is a critical step in the production of various pharmaceutical intermediates and other fine chemicals. The choice of base in this reaction significantly influences the yield, purity, and overall efficiency of the process. This guide provides a comparative study of commonly used bases—pyridine, triethylamine, and sodium hydroxide—supported by experimental data to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Bases
The selection of a suitable base for the tosylation of diethylene glycol is a trade-off between reactivity, ease of handling, and potential side reactions. The following table summarizes the key performance indicators for pyridine, triethylamine, and sodium hydroxide based on available experimental data.
| Parameter | Pyridine | Triethylamine | Sodium Hydroxide |
| Typical Yield | 86% (for this compound)[1] | ~83% (for ethylene glycol ditosylate) | ~72% (for ethylene glycol ditosylate)[2] |
| Reaction Solvent | Pyridine (acts as base and solvent)[1] | Tetrahydrofuran (THF)[2], Methylene Chloride | Tetrahydrofuran (THF)/Water[2] |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature[2] | Room temperature[2] |
| Reaction Time | 2.5 - 24 hours[2][3] | ~16 hours[2] | Not specified |
| Purity/Side Reactions | Formation of pyridinium hydrochloride byproduct, which can potentially cause chain cleavage of polyethers.[4] | Generally cleaner reactions with easier workup; avoids the chain cleavage issue associated with pyridine hydrochloride.[4] | Requires a biphasic system (organic/aqueous); potential for hydrolysis of the product. |
| Handling Considerations | Carcinogenic, unpleasant odor, requires careful handling and removal. | Less toxic than pyridine, but still requires adequate ventilation. | Caustic, requires careful handling to avoid skin burns. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the three bases are provided below. These protocols are based on established procedures for diethylene glycol and similar substrates like ethylene glycol.
Synthesis using Pyridine
This protocol is a widely cited method for the synthesis of this compound.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethylene glycol in anhydrous pyridine.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution, maintaining the temperature below 5°C. The molar ratio of diethylene glycol to TsCl should be approximately 1:2.2.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Purification: Filter the white solid, wash thoroughly with cold water to remove pyridine and pyridinium hydrochloride, and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
Synthesis using Triethylamine
This method utilizes triethylamine as a base, which can offer a cleaner reaction profile.[2][4]
-
Preparation: Dissolve diethylene glycol in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add triethylamine (approximately 2.5 equivalents) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Tosyl Chloride: Prepare a solution of p-toluenesulfonyl chloride (approximately 2.1 equivalents) in THF and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Filter the reaction mixture to remove triethylammonium chloride. Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the residue from ethanol to yield the pure product.
Synthesis using Sodium Hydroxide
This procedure employs aqueous sodium hydroxide as the base in a biphasic system.[2]
-
Preparation: Dissolve diethylene glycol and p-toluenesulfonyl chloride (in a 1:2.2 molar ratio) in tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide (approximately 4 equivalents) and add it to the THF solution with vigorous stirring at room temperature.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, add diethyl ether and water to the mixture and transfer to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent to obtain this compound.
Experimental Workflow
The general workflow for the synthesis of this compound involves the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of a base, followed by work-up and purification steps.
References
A Comparative Guide to the Characterization of Macrocycles Synthesized from Diethylene Glycol Ditosylate
For researchers, scientists, and drug development professionals, the synthesis and characterization of novel macrocycles are of significant interest due to their diverse therapeutic potential.[1] Macrocycles derived from diethylene glycol ditosylate represent a versatile class of compounds with applications ranging from host-guest chemistry to the development of new pharmaceutical agents.[2] This guide provides a comprehensive comparison of their synthesis, characterization, and performance, supported by experimental data.
Synthesis and Characterization
Macrocyclic tetra lactones can be synthesized by reacting this compound with various bola-shaped diester-dicarboxylic acids.[2] The synthesis is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.[2] The structures of the resulting macrocycles are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).[2]
Experimental Protocols
Synthesis of this compound: To a solution of diethylene glycol (0.05 mol) in dry acetonitrile, p-toluenesulfonyl chloride (0.1 mol) and sodium hydroxide (0.1 mol) are added.[2] The reaction mixture is stirred, and the resulting white crystalline precipitate of this compound is collected.[2] The yield for this reaction is approximately 79%.[2]
General Procedure for Macrocyclization: A dicarboxylic acid (2.5 mmol) is dissolved in dry acetonitrile under an inert atmosphere.[2] To this solution, this compound (2.5 mmol) is added, followed by potassium carbonate (K2CO3).[2] The reaction mixture is stirred at 80-85°C for 24 hours.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2] After completion, the solvent is evaporated, and the residue is extracted with a chloroform and water mixture.[2] The organic layer is collected and evaporated to yield the crude product, which is then purified.[2]
Characterization Data
The following tables summarize the characterization data for this compound and a representative macrocycle (M-2) synthesized from it.
Table 1: Characterization Data for this compound [2]
| Technique | Data |
| ¹H NMR (CDCl₃, 400.13MHz) | δ 7.33-7.78 (m, 8H, Ar-H), 4.15-4.17 (t, 2H, O₂SOCH₂), 4.07-4.09 (t, 4H, -CH₂), 3.58-3.61 (t, 4H, -CH₂), 2.44 (s, -CH₃) |
| ¹³C NMR (CDCl₃, 125.76MHz) | δ 144.49, 138.2, 128.77, 129.33, 129.70, 130.94, 131.37, 131.82, 65.56, 24.91 |
| Yield | 79% |
Table 2: Characterization Data for Macrocycle M-2 [2]
| Technique | Data |
| ¹H NMR (CDCl₃, 500.13 MHz) | δ 7.54-7.87 (m, 8H, Ar-H), 4.22-4.24 (t, 4H, -CH₂), 1.21-1.86 (m, 10H, -CH₂) |
| ¹³C NMR (CDCl₃, 125.76 MHz) | δ 174.31, 167.34, 132.52, 132.14, 130.66, 130.00, 129.71, 128.84, 70.50, 37.13, 28.73, 24.40 |
| IR (Vmax/cm⁻¹) | 3447, 2991, 2856, 2683, 2559, 2113, 1755, 1731, 1696, 1598, 1580, 1494, 1428, 1372, 1315, 1285, 1152, 951, 764 |
| HRMS (ESI+) | Calculated for C₂₆H₂₄O₁₀Na (M+Na⁺): 519, Found: 519.17 |
| Yield | 90% |
Comparative Analysis with Alternative Synthetic Approaches
While the use of this compound offers a straightforward route to specific macrocyclic structures, a broader perspective on macrocyclization strategies is crucial for researchers.
Solid-Phase vs. Solution-Phase Synthesis: The described synthesis is a solution-phase method. Alternatively, solid-phase synthesis can offer advantages such as easier purification and the potential for rapid generation of analog libraries.[3][4] For peptide-based macrocycles, solid-phase synthesis has been shown to be superior to solution-phase approaches in some cases.[3]
Diversity-Oriented Synthesis (DOS): DOS provides a powerful strategy for creating libraries of structurally diverse macrocycles. This approach often utilizes modern synthetic methodologies like ring-closing metathesis (RCM) and azide-alkyne cycloadditions to generate a wide range of macrocyclic scaffolds. In contrast, the reaction of this compound with dicarboxylic acids is more targeted, yielding specific structures based on the starting materials.
High-Dilution Conditions: Successful macrocyclization often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[5] This can be achieved by the slow addition of reactants in a large volume of solvent.[5] The efficiency of the macrocyclization process can be sensitive to the conformation of the linear precursor, which is influenced by factors like ring size and substituent patterns.[6]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of macrocycles from this compound.
Caption: Synthetic workflow for macrocycle synthesis.
Caption: Characterization workflow for the synthesized macrocycle.
References
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Solid phase versus solution phase synthesis of heterocyclic macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Crown Ether Synthesis: Yields from Various Glycol Ditosylates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of crown ethers, macrocyclic polyethers with the ability to selectively bind cations, is a cornerstone of supramolecular chemistry with wide-ranging applications in catalysis, phase transfer, and drug delivery. The Williamson ether synthesis is a common and versatile method for their preparation, typically involving the reaction of an oligoethylene glycol with a corresponding oligoethylene glycol ditosylate. The choice of the starting glycol ditosylate can significantly impact the yield of the desired crown ether. This guide provides a comparative analysis of crown ether synthesis yields using different glycol ditosylates, supported by experimental data and detailed protocols.
Data Presentation: Yield Comparison
The yield of crown ether synthesis is highly dependent on the successful intramolecular cyclization of the precursor molecules. A key factor influencing this is the "template effect," where a cation of appropriate size directs the cyclization process, minimizing the competing intermolecular polymerization.[1][2] The following table summarizes the yields of various unsubstituted crown ethers synthesized from the reaction of oligoethylene glycols with arenesulfonyl chlorides, which form the corresponding ditosylates in situ. The data is adapted from a study by Kuo et al. (1980), which provides a systematic comparison based on the length of the polyethylene glycol chain.[3]
| Target Crown Ether | Starting Oligoethylene Glycol Precursors | Cation Template | Yield (%) |
| 12-Crown-4 | Tetraethylene glycol | Li⁺ | Moderate[3] |
| 15-Crown-5 | Pentaethylene glycol | Na⁺ | Good[3] |
| 18-Crown-6 | Hexaethylene glycol | K⁺ | Good[3] |
| 18-Crown-6 | Triethylene glycol (dimerization) | K⁺ | 19[3] |
| 21-Crown-7 | Heptaethylene glycol | Cs⁺ | 59[3] |
| 24-Crown-8 | Tetraethylene glycol (dimerization) | K⁺ | 14[3] |
Note: The synthesis of 18-crown-6 and 24-crown-8 from triethylene glycol and tetraethylene glycol, respectively, involves a [2+2] cyclization (dimerization) of the starting materials.
Experimental Protocols
The following is a generalized protocol for the synthesis of crown ethers via the Williamson ether synthesis, with specific details provided for the preparation of 18-crown-6 from triethylene glycol and its corresponding dichloro- or ditosylato- derivative. This method can be adapted for the synthesis of other crown ethers by selecting the appropriate oligoethylene glycol and corresponding ditosylate.
General Williamson Ether Synthesis of Crown Ethers
This procedure is adapted from established literature methods for the synthesis of 18-crown-6.[2][4][5]
Materials:
-
Appropriate oligoethylene glycol (e.g., triethylene glycol for 18-crown-6)
-
Corresponding oligoethylene glycol ditosylate or dihalide (e.g., triethylene glycol ditosylate or 1,2-bis(2-chloroethoxy)ethane for 18-crown-6)
-
A suitable base with the appropriate template cation (e.g., potassium hydroxide for 18-crown-6)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dioxane)[1]
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Acetonitrile for purification (optional)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, the oligoethylene glycol is dissolved in the anhydrous solvent.
-
Base Addition: The base (e.g., potassium hydroxide) is added to the flask with vigorous stirring. The mixture may warm slightly.
-
Ditosylate/Dihalide Addition: A solution of the oligoethylene glycol ditosylate or dihalide in the anhydrous solvent is added dropwise to the reaction mixture through the addition funnel. To favor intramolecular cyclization over intermolecular polymerization, this addition should be performed slowly under high-dilution conditions.[2]
-
Reaction: The reaction mixture is heated to reflux and stirred vigorously for 18-24 hours.[4][5]
-
Workup:
-
After cooling, the bulk of the solvent is removed under reduced pressure.
-
The resulting slurry is diluted with dichloromethane and filtered to remove inorganic salts.
-
The collected salts are washed with additional dichloromethane.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude crown ether can be purified by vacuum distillation.[4][5] Further purification can be achieved by recrystallization from a suitable solvent, such as acetonitrile for 18-crown-6, which forms a crystalline complex.[4][5] The solvent is then removed under high vacuum to yield the pure crown ether.
Mandatory Visualization
The following diagrams illustrate the general synthetic pathway and the logical workflow for troubleshooting low yields in crown ether synthesis.
Caption: General experimental workflow for crown ether synthesis.
Caption: Troubleshooting workflow for low crown ether synthesis yields.
References
A Comparative Guide to Assessing the Purity of Diethylene Glycol Ditosylate via Melting Point Determination
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. Diethylene glycol ditosylate, a versatile bifunctional crosslinking agent, is no exception. This guide provides a comprehensive comparison of purity assessment for this compound, focusing on the classical method of melting point determination, and offers insights into alternative analytical techniques.
Melting Point as a Primary Indicator of Purity
The melting point of a crystalline solid is a sensitive physical property that can be used to assess its purity. A pure substance will typically melt over a narrow temperature range, while the presence of impurities will both depress the melting point and broaden the melting range. The reported melting point of pure this compound is 87-89 °C .
Deviations from this range can indicate the presence of unreacted starting materials or byproducts from the synthesis process.
Comparison with Potential Impurities
The synthesis of this compound typically involves the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of a base. Therefore, common impurities may include residual starting materials or side-products from related glycols.
| Compound | Role | Melting Point (°C) | Impact on Melting Point of this compound |
| This compound | Product | 87 - 89 | Reference Standard |
| Diethylene glycol | Starting Material | -10.45[1][2] | Depression and broadening of the melting range |
| p-Toluenesulfonyl chloride | Starting Material | 65 - 69[3][4] | Depression and broadening of the melting range |
| Triethylene glycol ditosylate | Potential Byproduct | 78 - 82[5][6] | Depression and broadening of the melting range |
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a solid sample using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For a more accurate determination, set the heating rate to 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.
-
-
Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Interpretation:
-
A sharp melting range (e.g., 0.5-1 °C) close to the literature value (87-89 °C) indicates high purity.
-
A broad and depressed melting range suggests the presence of impurities.
-
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of this compound.
Alternative Purity Assessment Methods
While melting point determination is a valuable and accessible technique, other analytical methods can provide more detailed and quantitative information about the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For tosylate compounds, reversed-phase HPLC with a suitable column can effectively separate this compound from its potential impurities. This method offers high sensitivity and quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the molecule and can be used to identify and quantify impurities. The presence of signals that do not correspond to this compound would indicate impurities.
Conclusion
Melting point determination serves as a rapid and effective initial method for assessing the purity of this compound. A sharp melting range within the expected 87-89 °C is a strong indicator of a pure compound. However, for applications requiring stringent purity, and for a more comprehensive analysis, techniques such as HPLC and NMR spectroscopy are recommended to provide quantitative data and structural confirmation. The choice of method will ultimately depend on the specific requirements of the research or application and the available analytical instrumentation.
References
- 1. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 2. 111-46-6 CAS MSDS (Diethylene glycol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. p-Toluenesulfonyl chloride(PTSC) , CP,98% , 98-59-9 - CookeChem [cookechem.com]
- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Tri(Ethylene Glycol) DI-P-Toluenesulfonate CAS#: 19249-03-7 [amp.chemicalbook.com]
- 6. 三乙二醇二(对甲苯磺酸酯) 98% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Diethylene Glycol Ditosylate: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of diethylene glycol ditosylate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 7460-82-4 | [1] |
| Molecular Formula | C₁₈H₂₂O₇S₂ | [1] |
| Molar Mass | 414.49 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 581.2 °C (Predicted) | [1] |
| Flash Point | 305.3 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |
Operational and Disposal Plan
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. In-laboratory chemical deactivation is not advised. The following steps provide a comprehensive workflow for the safe collection, storage, and preparation of this compound waste for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that the appropriate personal protective equipment is worn. This is critical to mitigate risks of exposure, as the compound is known to cause skin, eye, and respiratory irritation.[1][2]
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use an N95-type dust mask or a respirator.
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound." Include the approximate quantity and any other components mixed with the waste.
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weigh boats, gloves, and paper towels, in the designated solid waste container. Avoid generating dust during transfer.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
-
Chemical Incompatibility: Do not mix this compound waste with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases.
Step 3: Spill Management
In the event of a spill, follow these procedures to safely clean the affected area.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Take care to avoid creating dust.
-
Clean the spill area with an appropriate solvent and absorbent material.
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
-
Step 4: Storage of Waste
Proper storage of hazardous waste while awaiting collection is a critical safety and compliance step.
-
Secure Location: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage. Ensure the lid remains tightly closed.
Step 5: Final Disposal
The final step is the transfer of the waste to a certified disposal facility.
-
Contact a Professional Service: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[1] Provide them with a full description of the waste material.
-
Incineration: The standard and recommended method of disposal for this type of chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Documentation: Retain all documentation related to the waste transfer and disposal for your laboratory's records, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diethylene Glycol Ditosylate
This guide provides immediate safety, handling, and disposal protocols for Diethylene glycol ditosylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust particles causing serious eye irritation. |
| Respiratory Protection | N95-type dust mask or higher | To prevent inhalation of dust that may cause respiratory irritation.[2] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.
-
Handling:
-
Storage:
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response Workflow:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
